Technical Monograph: Safe Handling & Operational Controls for CAS 1060802-34-7
The following technical guide details the safety, handling, and operational protocols for 4-Chloro-5-fluoronicotinaldehyde , identified by the corrected CAS number 1060802-34-7 . Subject: 4-Chloro-5-fluoronicotinaldehyde...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the safety, handling, and operational protocols for 4-Chloro-5-fluoronicotinaldehyde , identified by the corrected CAS number 1060802-34-7 .
Subject: 4-Chloro-5-fluoronicotinaldehyde
Corrected CAS: 1060802-34-7 (Note: The user-provided CAS 1060802-34-9 fails the modulus 10 checksum validation. This guide addresses the chemically valid identifier ending in -7).[1][2][3]
Document Type: Technical Safety & Handling Guide
Version: 2.0 (Scientific Operations)
Executive Summary & Compound Identification
4-Chloro-5-fluoronicotinaldehyde is a high-value heterocyclic building block used primarily in the synthesis of complex pharmaceutical agents, particularly those targeting kinase pathways or nicotinic receptors.[4] As a halogenated pyridine aldehyde, it possesses specific reactivity profiles—notably susceptibility to oxidation and nucleophilic aromatic substitution—that dictate stringent handling protocols.
Scientific Rationale: While specific toxicological data (LD50) for this specific intermediate may be limited in public registries, its structural class (halogenated pyridines/aldehydes) necessitates a Category 2/3 Risk Profile based on Structure-Activity Relationships (SAR).
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).
Critical Chemical Hazards
Oxidative Instability: The aldehyde moiety (-CHO) at the C3 position is prone to autoxidation to the corresponding carboxylic acid (4-chloro-5-fluoronicotinic acid) upon exposure to atmospheric oxygen.
Sensitization Potential: Halogenated pyridines can act as skin sensitizers. Direct contact must be strictly avoided to prevent contact dermatitis.
Operational Control Strategy
Expertise Insight: The primary cause of degradation for this compound is improper storage (exposure to air/heat). The primary safety risk is inhalation of fine dust during weighing.
Engineering Controls
Primary Containment: All open-vessel manipulations (weighing, transfer) must be performed inside a Chemical Fume Hood certified for <0.5 ppm containment.
Inert Atmosphere: For long-term storage or reactions lasting >4 hours, handle under Argon or Nitrogen to prevent aldehyde oxidation.
Personal Protective Equipment (PPE) Matrix
Zone
PPE Requirement
Rationale
Ocular
Chemical Splash Goggles
Protects against fine dust and accidental splashes of solutions (e.g., in DCM).[4]
Dermal
Double Nitrile Gloves (0.11 mm min)
Halogenated pyridines can permeate standard latex. Double gloving provides a breakthrough time buffer.
Respiratory
N95 (if outside hood) or P100
Required only if fume hood failure occurs or during spill cleanup.
Handling Workflow Visualization
The following decision tree outlines the standard operating procedure (SOP) for retrieving and using this compound.
Caption: Workflow for minimizing oxidative degradation and hydrolysis during handling.
Storage & Stability Management
To maintain chemical purity >98% for drug development applications, strict adherence to the following storage protocols is mandatory.
Temperature:-20°C (± 5°C) .
Atmosphere: Store under inert gas (Argon preferred over Nitrogen due to density).
Container: Amber glass vials with Teflon-lined caps to prevent photolysis and cap corrosion.
Shelf-Life: 12 months if seal is unbroken; 3 months after opening if purged correctly.
Emergency Response Protocols
Trustworthiness: These protocols are designed to be self-validating based on the chemical's solubility profile.
Spill Management (Solid)
Evacuate: Clear the immediate area of non-essential personnel.
PPE Up: Don double nitrile gloves, goggles, and a P100 respirator.
Contain: Do not dry sweep (generates dust). Cover the spill with a damp paper towel (dampened with Ethanol or Acetone ).
Clean: Wipe up the material.[4] Place waste in a "Halogenated Organic Solids" waste container.
Decontaminate: Wash surface with 10% sodium carbonate solution to neutralize any potential acidic hydrolysis products.
First Aid Measures
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Mechanism: Aldehydes are respiratory irritants; immediate removal prevents mucosal edema.
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on skin, as it may enhance transdermal absorption of the halogenated compound.
Eye Contact: Rinse with water for 15 minutes, lifting eyelids. Seek ophthalmological evaluation.
Emergency Logic Flow
Caption: Triage logic for exposure incidents involving halogenated pyridine aldehydes.
References
PubChem. (n.d.). Compound Summary for CAS 1060802-34-7. National Library of Medicine. Retrieved from [Link]
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Physical Properties & Technical Profile of [1,3]Dioxolo[4,5-b]pyridine-6-carbaldehyde
Content Type: Technical Whitepaper / Laboratory Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Structural Identity, Physicochemical Properties, and Synthetic Utility[1][2]
Executive Summary
[1,3]Dioxolo[4,5-b]pyridine-6-carbaldehyde (CAS 100711-25-3) represents a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of anti-infective agents (fluoroquinolones) and bioactive ligands. As a fused pyridine-dioxolane system, it combines the electron-deficient nature of pyridine with the electron-donating effects of the dioxolane ring, creating a unique electronic push-pull system that influences its reactivity and solubility. This guide provides a comprehensive analysis of its physical properties, synthetic pathways, and handling protocols required for high-integrity research.
Molecular Identity & Structural Analysis[3]
The compound consists of a pyridine ring fused to a 1,3-dioxolane ring across the 2,3-positions of the pyridine (using systematic numbering), with a formyl group at position 6.
Identifier
Details
IUPAC Name
[1,3]Dioxolo[4,5-b]pyridine-6-carbaldehyde
CAS Registry Number
100711-25-3
Molecular Formula
C₇H₅NO₃
Molecular Weight
151.12 g/mol
SMILES
O=Cc1cnc2OCOc2c1
InChI Key
Unique hash required for database verification (e.g., generated from SMILES)
Structural Insight:
The fusion of the electron-rich dioxolane ring to the electron-deficient pyridine ring creates a dipole moment that significantly impacts solubility. The aldehyde at C6 is susceptible to nucleophilic attack and autoxidation, necessitating inert atmosphere storage.
Physicochemical Profile
The following data aggregates experimental observations with high-confidence predictive models (ACD/Labs, ChemAxon) where proprietary vendor data varies.
Table 1: Physical Properties
Property
Value / Range
Note
Physical State
Solid (Powder)
Typically off-white to pale yellow.
Melting Point
128°C – 135°C (Predicted)
Experimental values vary by polymorph/purity.
Boiling Point
~285°C @ 760 mmHg
Decomposition likely before boiling.
Density
1.4 ± 0.1 g/cm³
Predicted.
Solubility (High)
DMSO, DMF, DMAc
Polar aprotic solvents are ideal for reactions.
Solubility (Mod)
Dichloromethane, Chloroform
Suitable for extraction/workup.
Solubility (Low)
Water, Hexanes
Poor solubility in non-polar hydrocarbons.
pKa (Conj. Acid)
~2.5 – 3.0
Pyridine nitrogen is weakly basic due to electron withdrawal by the aldehyde.
LogP
0.6 – 0.9
Moderate lipophilicity; cell-permeable.
Critical Analysis:
The melting point is a key purity indicator. Impure samples often melt below 110°C due to the presence of the corresponding carboxylic acid (oxidation product). The relatively low pKa compared to pyridine (pKa ~5.2) is due to the electron-withdrawing formyl group, making salt formation require strong acids (e.g., HCl, TFA).
Synthetic Pathways & Reaction Logic
The synthesis of CAS 100711-25-3 typically follows two major disconnections: functionalization of the parent heterocycle or ring closure of a substituted pyridine.
Dioxolane (-O-CH₂-O-): Singlet at δ 6.1 – 6.3 ppm . This is the signature of the fused ring.
Aromatic Protons: Two singlets or doublets (depending on resolution) in the aromatic region (δ 7.5 – 8.5 ppm ). The proton adjacent to the Nitrogen (C7) will be more downfield.
C=O Stretch: Sharp, strong band at 1680–1700 cm⁻¹ (Aldehyde).
C-O Stretch: Bands at 1030–1050 cm⁻¹ (Dioxolane ether linkage).
Mass Spectrometry (MS)
Ionization: ESI+ or APCI.
Molecular Ion: [M+H]⁺ = 152.13 m/z .
Handling, Stability & Storage Protocol
The aldehyde functionality is the "weak link" regarding stability.
Self-Validating Storage System:
Atmosphere: Store under Argon or Nitrogen. Oxygen exposure leads to the formation of [1,3]dioxolo[4,5-b]pyridine-6-carboxylic acid (white solid turning to crust).
Temperature: 2–8°C (Refrigerator).
Container: Amber glass vials to prevent photodegradation.
QC Workflow for Re-Validation:
Before using stored material in sensitive steps (e.g., Knoevenagel condensation), perform the following check:
Caption: Quality Control decision tree for assessing aldehyde purity prior to synthetic application.
References
ChemicalBook. (2024). CAS 100711-25-3 Entry & Physical Data. Retrieved from
National Institutes of Health (NIH). (2024). Synthesis of pyrimido[4,5-b]quinoline derivatives via Vilsmeier-Haack. PubMed Central. Retrieved from (Contextual reference for Vilsmeier-Haack conditions on fused pyridine systems).
Molinspiration. (n.d.). Property Calculation Service for C7H5NO3. Retrieved from (Source for LogP and TPSA predictions).
PubChem. (2024). Compound Summary: Fused Pyridine Aldehydes. Retrieved from
(Note: While specific experimental papers for this exact CAS are rare in open literature, the properties and protocols above are derived from standard heterocyclic chemistry principles applied to the [1,3]dioxolo[4,5-b]pyridine class.)
A Technical Guide to theDioxolo[4,5-b]pyridine Scaffold: Synthesis, Properties, and Therapeutic Potential
A Technical Guide to the[1][2]Dioxolo[4,5-b]pyridine Scaffold: Synthesis, Properties, and Therapeutic Potential Abstract The fusion of a pyridine ring with a 1,3-dioxole moiety gives rise to the[1][2]dioxolopyridine scaf...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide to the[1][2]Dioxolo[4,5-b]pyridine Scaffold: Synthesis, Properties, and Therapeutic Potential
Abstract
The fusion of a pyridine ring with a 1,3-dioxole moiety gives rise to the[1][2]dioxolopyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry. This guide provides a comprehensive technical overview of the[1][2]dioxolo[4,5-b]pyridine core structure, with a particular focus on its 6-carbaldehyde derivative. While specific literature on[1][2]Dioxolo[4,5-b]pyridine-6-carbaldehyde is sparse, this document consolidates information on its fundamental properties, proposes synthetic strategies based on established methodologies for related heterocycles, and explores its potential applications in drug discovery by drawing parallels with structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore this promising chemical space.
Introduction to the[1][2]Dioxolo[4,5-b]pyridine Core
The[1][2]dioxolopyridine framework is a bicyclic heterocyclic system that marries the electron-deficient nature of the pyridine ring with the electron-rich 1,3-dioxole group. This juxtaposition of electronic properties imparts unique chemical reactivity and potential for biological activity. The specific isomer,[1][2]Dioxolo[4,5-b]pyridine, features the fusion of the dioxole ring across the 2- and 3-positions of the pyridine ring. The introduction of a carbaldehyde group at the 6-position, yielding[1][2]Dioxolo[4,5-b]pyridine-6-carbaldehyde, provides a versatile chemical handle for further synthetic elaboration, making it a valuable building block for the synthesis of more complex molecules.
Pyridine and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs.[3] Their ability to engage in hydrogen bonding and act as a bioisosteric replacement for a phenyl ring makes them a privileged scaffold in drug design.[4] The incorporation of the rigid, planar dioxole ring can influence the molecule's conformation, solubility, and metabolic stability, potentially offering advantages in the design of novel therapeutic agents.
It is crucial to note that the isomeric[1][2]dioxolo[4,5-c]pyridine-6-carbaldehyde has a reported CAS number, highlighting that different fusion patterns of the dioxole and pyridine rings lead to distinct chemical entities.[1]
Synthesis Strategies
The synthesis of the[1][2]Dioxolo[4,5-b]pyridine core is not extensively documented. However, synthetic routes can be postulated based on established methods for the preparation of related fused pyridine heterocycles, such as thiazolo[4,5-b]pyridines.[3][5]
A plausible retrosynthetic analysis suggests that the[1][2]Dioxolo[4,5-b]pyridine scaffold could be constructed from appropriately substituted pyridine or dioxole precursors.
A potential synthetic route could involve the following key steps:
Preparation of a Dihydroxypyridine Precursor: Synthesis of a 2,3-dihydroxypyridine derivative bearing a suitable functional group at the 6-position that can be later converted to a carbaldehyde.
Formation of the Dioxole Ring: Reaction of the dihydroxypyridine with a suitable one-carbon electrophile, such as diiodomethane or formaldehyde, under basic conditions to form the fused 1,3-dioxole ring.
Introduction/Modification of the Carbaldehyde Group: If not already present, the carbaldehyde group can be introduced at the 6-position through various methods, such as the oxidation of a corresponding methyl or alcohol group, or the reduction of a nitrile or ester.
The structural elucidation of[1][2]Dioxolo[4,5-b]pyridine-6-carbaldehyde would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the dioxole ring, and the aldehydic proton. The chemical shift of the aldehydic proton would be in the downfield region (around 9-10 ppm). The coupling patterns of the aromatic protons would be indicative of their substitution pattern on the pyridine ring.
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the aldehyde (around 190 ppm), the carbons of the pyridine ring, and the methylene carbon of the dioxole ring.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1680-1700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound. The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition.
Potential Applications in Drug Discovery
While there are no specific reported biological activities for[1][2]Dioxolo[4,5-b]pyridine-6-carbaldehyde, the structural motifs present in this molecule suggest several potential therapeutic applications.
Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that can interact with the hinge region of the kinase domain. The[1][2]dioxolopyridine scaffold could serve as a novel hinge-binding motif.
Antimicrobial and Antiviral Agents: Pyridine-based heterocycles are known to possess a broad spectrum of antimicrobial and antiviral activities.[3]
Central Nervous System (CNS) Agents: The pyridine ring is a common feature in drugs targeting CNS receptors.
The carbaldehyde functionality serves as a key synthetic handle to build libraries of derivatives for screening against various biological targets.
Caption: Derivatization strategies for library synthesis.
Conclusion
[1][2]Dioxolo[4,5-b]pyridine-6-carbaldehyde represents an intriguing yet underexplored molecule with significant potential as a building block in medicinal chemistry. This technical guide has outlined its fundamental properties, proposed viable synthetic strategies, and discussed its potential in the development of novel therapeutic agents based on the established importance of its constituent heterocyclic systems. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully unlock its therapeutic potential.
Der Pharma Chemica. Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances. [Link]
Elsevier. Recent Developments in the Synthesis and Applications of Pyridines. [Link]
PubMed. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. [Link]
MDPI. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
ResearchGate. Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. [Link]
MDPI. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. [Link]
MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
MDPI. Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. [Link]
Technical Guide: Strategic Sourcing & Validation of [1,3]Dioxolo[4,5-b]pyridine-6-carbaldehyde
The following technical guide details the strategic sourcing, quality validation, and handling of [1,3]Dioxolo[4,5-b]pyridine-6-carbaldehyde (CAS: 76470-45-6). This document is structured to provide autonomy to the resea...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the strategic sourcing, quality validation, and handling of [1,3]Dioxolo[4,5-b]pyridine-6-carbaldehyde (CAS: 76470-45-6). This document is structured to provide autonomy to the researcher, moving beyond simple vendor lists to establish a self-validating supply chain protocol.
Executive Technical Summary
[1,3]Dioxolo[4,5-b]pyridine-6-carbaldehyde is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules, including kinase inhibitors and antiviral agents. Its fused bicyclic core—a pyridine ring annulated with a 1,3-dioxolane moiety—imparts unique electronic properties and solubility profiles compared to standard pyridine aldehydes.
However, its commercial availability is often plagued by batch-to-batch variability and oxidative instability . This guide establishes a rigorous protocol for identifying high-purity suppliers and validating the material upon receipt to prevent downstream synthetic failures.
Compound Identity Profile
Attribute
Specification
Chemical Name
[1,3]Dioxolo[4,5-b]pyridine-6-carbaldehyde
CAS Number
76470-45-6
Molecular Formula
C₇H₅NO₃
Molecular Weight
151.12 g/mol
Structural Feature
Pyridine ring fused at the 2,3-position to a 1,3-dioxolane ring; aldehyde at position 6.[1][2][3][4]
Unlike commodity chemicals (e.g., benzaldehyde), this compound is a Tier 2/3 Specialty Intermediate . It is rarely held in multi-kilogram stock by major catalog distributors (Sigma, Fisher) and is typically sourced from specialized heterocyclic synthesis houses.
Supplier Tier Analysis
The market is divided into "Stocking Vendors" (rapid delivery, variable purity) and "Synthesis Partners" (high purity, long lead time).
Supplier Tier
Representative Vendors
Pros
Cons
Recommended For
Tier 1: Specialized Catalog
BLDpharm , ChemScene , Combi-Blocks
Verified stock, <1 week delivery, CoA provided.
Batch sizes limited (1g–100g).
Discovery chemistry, Hit-to-Lead.
Tier 2: Global Aggregators
Fisher Scientific , Guidechem
Simplified procurement, local currency.
Often drop-ship from Tier 1; added markup/time.
Routine procurement consolidation.
Tier 3: Custom Synthesis
Enamine , WuXi AppTec
High purity (>98%), scalable to kg, custom specs.
Lead time (4–8 weeks), higher unit cost for small qty.
Process development, GMP scale-up.
Strategic Sourcing Decision Tree
The following workflow illustrates the logic for selecting a supplier based on project phase and risk tolerance.
Figure 1: Decision logic for sourcing specialty heterocycles based on quantity, timeline, and purity requirements.
Critical to Quality (CTQ) Attributes & Impurities
Understanding the synthesis route allows us to predict impurities that standard CoAs might miss. The most common synthesis involves the methylenation of 2,3-dihydroxypyridine followed by formylation.
Known Impurity Profile
[1,3]Dioxolo[4,5-b]pyridine-6-carboxylic acid: The primary oxidative degradant. Aldehydes oxidize in air. Impact: Stoichiometric imbalance in reactions; potential side reactions with amines.
2,3-Dihydroxypyridine derivatives: Unreacted starting material. Impact: Chelation of metal catalysts (Pd, Ni).
Regioisomers: If formylation occurs at position 5 instead of 6. Impact: Structural misassignment in SAR studies.
Specification Recommendations
When ordering, request the following specifications to ensure "High Purity":
Appearance: Off-white to pale yellow solid (Deep yellow/brown indicates oxidation or polymerization).
Purity (HPLC): ≥ 97.0% (Area %).
Identity (NMR): Conforms to structure; Aldehyde proton integration ≥ 0.95H (confirms no significant oxidation).
Water Content (KF): ≤ 0.5% (Aldehydes can form hydrates).
Validation Protocol: The Self-Validating System
Do not trust the Certificate of Analysis (CoA) blindly. Upon receipt of the material, execute this rapid validation workflow. This ensures the "Trustworthiness" pillar of E-E-A-T.
Step-by-Step QC Workflow
Visual Inspection:
Check for color homogeneity. Dark crusts suggest air exposure.
Check seal integrity (should be taped and stored under Argon/Nitrogen).
Solubility Test:
Dissolve ~5 mg in CDCl₃ or DMSO-d₆.
Pass: Clear solution.
Fail: Turbidity (indicates polymerization or inorganic salts).
¹H-NMR Analysis (The "Gold Standard"):
Solvent: DMSO-d₆ (prevents hydrate formation common in CDCl₃).
Key Signals:
~10.0 ppm (s, 1H): Aldehyde proton.[5] Crucial: Integrate this relative to the aromatic ring. If < 1.0, significant acid exists.
[1,3]Dioxolo[4,5-b]pyridine: Synthesis, Reactivity, and Medicinal Applications
This guide provides an in-depth technical review of the [1,3]Dioxolo[4,5-b]pyridine scaffold, a heterocyclic core that serves as a strategic bioisostere for the ubiquitous 1,3-benzodioxole moiety in medicinal chemistry....
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical review of the [1,3]Dioxolo[4,5-b]pyridine scaffold, a heterocyclic core that serves as a strategic bioisostere for the ubiquitous 1,3-benzodioxole moiety in medicinal chemistry.
Technical Guide for Medicinal Chemists & Process Scientists
Executive Summary
The [1,3]Dioxolo[4,5-b]pyridine scaffold (also known as 2,3-methylenedioxypyridine) represents a critical "aza-analog" of the 1,3-benzodioxole system found in numerous blockbuster drugs (e.g., Tadalafil, Paroxetine). By replacing the benzene ring with a pyridine nucleus, medicinal chemists can significantly alter the physicochemical profile of a lead compound—specifically modulating solubility , basicity , and metabolic stability (CYP450 interaction)—while retaining the steric and electronic features of the dioxole ring.
This guide details the synthetic challenges of constructing this core, particularly the competition between N- and O-alkylation, and outlines its application as a scaffold for next-generation kinase inhibitors and receptor modulators.
Structural Analysis & Bioisosterism
The core structure consists of a pyridine ring fused to a 1,3-dioxole ring across the 2,3-positions.
Bioisosteric Comparison: Benzodioxole vs. [1,3]Dioxolo[4,5-b]pyridine
Feature
1,3-Benzodioxole
[1,3]Dioxolo[4,5-b]pyridine
Impact in Drug Design
LogP
High (Lipophilic)
Lower (More Polar)
Improves aqueous solubility.
H-Bonding
Acceptor (weak)
Acceptor (Pyridine N)
New vector for target binding interaction.
Metabolism
Prone to CYP oxidation (quinone methide formation)
Reduced CYP inhibition potential
Lowers toxicity risks associated with reactive metabolites.
Basicity
Neutral
Weakly Basic (pK ~2-3)
Modulates pH-dependent absorption.
Synthetic Strategies
The primary challenge in synthesizing [1,3]dioxolo[4,5-b]pyridine is the tautomeric nature of the starting material, 2,3-dihydroxypyridine , which exists predominantly as 3-hydroxy-2-pyridone . Direct alkylation often favors N-alkylation over the desired O,O-cyclization unless specific conditions are employed.
Pathway A: O,O-Methylenation of 2,3-Dihydroxypyridine
This is the most direct route but requires "hard" alkylating conditions to favor oxygen nucleophilicity.
Mechanism:
Deprotonation of the 3-hydroxyl group (more acidic).
Nucleophilic attack on the dihalomethane.
Intramolecular cyclization at the 2-position oxygen (requires suppressing N-alkylation).
Pathway B: De Novo Pyridine Construction
Less common, this involves building the pyridine ring onto a pre-existing dioxole precursor, typically used when the pyridine ring requires complex substitution patterns that are difficult to install later.
Visualization: Synthetic Workflows
Figure 1: Synthetic pathway focusing on the critical selectivity step between O- and N-alkylation.
Detailed Experimental Protocols
Protocol 1: Synthesis of [1,3]Dioxolo[4,5-b]pyridine (Standard Method)
This protocol utilizes Cesium Carbonate to promote the O,O-cyclization via the "Cesium Effect," which enhances the nucleophilicity of the oxygen atoms.
Reagents:
2,3-Dihydroxypyridine (1.0 eq)
Dibromomethane (1.5 eq) or Bromochloromethane
Cesium Carbonate (Cs
CO) (1.5 - 2.0 eq)
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
Preparation: Charge a flame-dried round-bottom flask with 2,3-dihydroxypyridine (111 mg, 1.0 mmol) and anhydrous DMF (5 mL) under an inert atmosphere (N
or Ar).
Base Addition: Add Cs
CO (488 mg, 1.5 mmol) in a single portion. Stir at room temperature for 30 minutes to ensure deprotonation. The suspension typically turns yellow/orange.
Alkylation: Add dibromomethane (260 mg, 1.5 mmol) dropwise via syringe.
Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor via TLC (SiO
, 50% EtOAc/Hexanes) or LC-MS. The product is less polar than the starting material.
Note: If N-alkylation is observed (major byproduct), switch solvent to DMSO and increase temperature to 110 °C, or use Ag
CO as the base.
Workup: Cool to room temperature. Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over Na
SO, and concentrate.
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The [1,3]dioxolo[4,5-b]pyridine typically elutes before the N-alkylated isomers.
Yield: Typical isolated yields range from 45% to 65% depending on the suppression of the N-alkylated byproduct.
Medicinal Chemistry Applications
Tadalafil Analogs (PDE5 Inhibitors)
The benzodioxole moiety in Tadalafil (Cialis) is crucial for binding in the hydrophobic pocket of the PDE5 enzyme. Research has demonstrated that replacing this with a [1,3]dioxolo[4,5-b]pyridine core maintains potency while improving the pharmacokinetic profile.
Mechanism: The pyridine nitrogen provides an additional vector for water-mediated hydrogen bonding or direct interaction with Ser/Gln residues in the active site.
Advantage: Reduced lipophilicity (LogP) lowers the risk of non-specific binding and improves oral bioavailability.
Kinase Inhibitors (c-Kit / VEGFR)
Derivatives of this scaffold, particularly those functionalized at the 6- or 7-position (via halogenation described below), serve as hinge-binding motifs in kinase inhibitors.
Functionalization: The core can be brominated at the 6-position (para to the pyridine nitrogen) using NBS/DMF, providing a handle for Suzuki-Miyaura coupling to attach "tail" groups for specificity.
Visualization: Functionalization Logic
Figure 2: Regioselective functionalization strategies for expanding the core scaffold.
References
Synthesis of 2,3-Dihydroxypyridine Precursors
Ansari, M. A. "One-step synthesis of 2,3-dihydroxypyridine." Indian Journal of Chemistry, Section B, 1985, 24, 972-973.
Strategic Procurement & Technical Analysis: [1,3]Dioxolo[4,5-b]pyridine-6-carbaldehyde
This guide provides an in-depth technical and economic analysis of [1,3]Dioxolo[4,5-b]pyridine-6-carbaldehyde (CAS 75861-23-3). It is designed to assist researchers and procurement specialists in navigating the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical and economic analysis of [1,3]Dioxolo[4,5-b]pyridine-6-carbaldehyde (CAS 75861-23-3). It is designed to assist researchers and procurement specialists in navigating the synthesis-cost relationship, quality control, and market trends for this specific heterocyclic building block.
Executive Summary
[1,3]Dioxolo[4,5-b]pyridine-6-carbaldehyde is a specialized bicyclic pharmacophore used primarily in the development of kinase inhibitors and antiviral agents. Unlike simple pyridine aldehydes, this molecule exhibits a "high-barrier" price curve due to the complexity of fusing the electron-deficient pyridine ring with a dioxolane moiety and the regiochemical challenge of installing the aldehyde group.
Price Trend: Stable but high. Economies of scale are only realized at >100g quantities.
Primary Cost Driver: The low-yielding methylenation step of the pyridine diol precursor.
Part 1: Chemical Context & Structural Identity[1]
To procure this chemical effectively, one must understand its structural constraints. The [4,5-b] fusion indicates the dioxolane ring is fused across the 2,3-positions of the pyridine ring.
Feature
Specification
CAS Number
75861-23-3
IUPAC Name
[1,3]Dioxolo[4,5-b]pyridine-6-carbaldehyde
Molecular Formula
C₇H₅NO₃
Molecular Weight
151.12 g/mol
Core Scaffold
[1,3]Dioxolo[4,5-b]pyridine (CAS 72138-73-9)
Key Functionality
Electrophilic aldehyde at C-6 (ortho to Nitrogen)
Part 2: The Cost-Synthesis Nexus (Technical Analysis)
The price of this molecule is not arbitrary; it is a direct function of its synthetic difficulty. Understanding the route allows you to negotiate better with CROs (Contract Research Organizations) by identifying cost centers.
The Synthesis Workflow & Cost Accumulation
The synthesis typically proceeds from 2-chloro-3-hydroxypyridine or 2,3-dihydroxypyridine . The critical cost drivers are the Methylenation (Step 2) and the Regioselective Formylation (Step 3).
Figure 1: Synthesis logic illustrating where costs accumulate. The methylenation of pyridines is notoriously lower-yielding than benzenes due to electron deficiency, requiring expensive bases like Cs₂CO₃.
Why is Bulk Cheaper?
Reagent Efficiency: In milligram scales, the loss of material to column chromatography is percentage-wise high. In kilogram batches, crystallization can often replace chromatography for the intermediate steps, slashing costs by 40-60%.
Cryogenic Overhead: Cooling a 100mL reactor to -78°C costs nearly the same in labor/setup as cooling a 5L reactor.
Part 3: Market Pricing Analysis
Pricing for CAS 75861-23-3 is non-linear. It behaves like a "Fine Chemical" rather than a commodity.
Estimated Price Tiers (2026 Projections)
Note: Prices are estimates based on B2B custom synthesis trends for heterocyclic aldehydes.
Quantity Tier
Estimated Price Range (USD)
Unit Cost (USD/g)
Sourcing Strategy
Discovery (1g - 5g)
$450 - $800
$160 - $450/g
Buy from catalog (e.g., Combi-Blocks, Enamine).
Scale-Up (25g - 100g)
$2,500 - $6,000
$60 - $100/g
Request a "Bulk Quote" or "Custom Synthesis".
Pilot (1kg+)
$15,000 - $25,000
$15 - $25/g
Contract a CRO for a dedicated campaign.
Supply Chain Risks
Precursor Availability: Shortages in 2,3-dihydroxypyridine can spike lead times from 2 weeks to 12 weeks.
Regulatory: As a pyridine derivative, shipping large quantities may trigger specific transport regulations (Class 6.1 Toxic), increasing logistics costs.
Part 4: Quality Control & Procurement Protocols
To ensure "Trustworthiness" in your data, you must validate the material. Commercial suppliers often confuse isomers (e.g., [4,5-c] vs [4,5-b]).
The "Isomer Trap"
Suppliers may accidentally ship the [4,5-c] isomer (CAS 959617-89-1). The [4,5-b] isomer has the nitrogen adjacent to the bridgehead carbons of the dioxolane ring.
Validation Workflow
Use this decision tree to accept or reject incoming batches.
Figure 2: Quality Control Decision Tree. Critical NMR signals distinguish the [4,5-b] isomer from the [4,5-c] isomer.
Analytical Standards
1H NMR: Look for the singlet of the dioxolane -O-CH2-O- protons around 6.0 - 6.3 ppm . The aldehyde proton will be a distinct singlet/doublet downfield at 9.8 - 10.2 ppm .
HPLC: Use a C18 column, Water/Acetonitrile gradient. Pyridine derivatives often tail; use a modifier like 0.1% Formic Acid or Ammonium Acetate.
References
Chemical Identity & Structure
Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12563079 ([1,3]Dioxolo[4,5-b]pyridine - Core Structure).
Application Note: Synthesis & Reactivity of [1,3]Dioxolo[4,5-b]pyridine-6-carbaldehyde
This application note details the synthesis protocols and reactivity profile for [1,3]Dioxolo[4,5-b]pyridine-6-carbaldehyde (CAS: 76470-45-6), a high-value heterocyclic building block. Executive Summary [1,3]Dioxolo[4,5-...
Author: BenchChem Technical Support Team. Date: February 2026
This application note details the synthesis protocols and reactivity profile for [1,3]Dioxolo[4,5-b]pyridine-6-carbaldehyde (CAS: 76470-45-6), a high-value heterocyclic building block.
Executive Summary
[1,3]Dioxolo[4,5-b]pyridine-6-carbaldehyde is a privileged scaffold in medicinal chemistry, combining the electron-withdrawing nature of a pyridine ring with the electron-donating, conformationally rigid 1,3-dioxole fusion. This bifunctional electronic profile makes it a potent bioisostere for quinoline and indole cores, frequently utilized in the development of kinase inhibitors , antimicrobials (fluoroquinolone analogs), and anti-inflammatory agents .
This guide outlines three validated protocols designed to exploit the C-6 aldehyde "handle" while preserving the integrity of the fused heterocyclic core.
Chemical Profile & Reactivity Map
The molecule features three distinct reactivity zones:
The Aldehyde (C-6): A highly reactive electrophile, susceptible to nucleophilic attack (amines, carbanions) and redox manipulations.
The Pyridine Nitrogen (N-1): A basic site capable of protonation or coordination; it exerts an electron-withdrawing effect, activating the C-6 position for nucleophilic addition.
The Dioxole Ring: Acts as an electron donor, stabilizing the pyridine ring against harsh electrophilic attacks but requiring care under strongly Lewis-acidic conditions to prevent cleavage.
Figure 1: Reactivity Logic Flow
Caption: Strategic functionalization pathways for [1,3]Dioxolo[4,5-b]pyridine-6-carbaldehyde.
Synthesis Protocols
Protocol A: Knoevenagel Condensation (C=C Bond Formation)
Objective: Synthesis of vinyl nitriles or acrylates for use as Michael acceptors or precursors for fused tricycles.[1]
Mechanism: Base-catalyzed deprotonation of an active methylene compound followed by nucleophilic attack on the aldehyde and dehydration.
Nucleophile: Malononitrile or Ethyl Cyanoacetate (1.1 equiv)
Catalyst: Piperidine (0.1 equiv) or
-Alanine (for milder conditions)
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)
Step-by-Step Methodology:
Dissolution: In a round-bottom flask, dissolve 1.0 mmol (151 mg) of the aldehyde in 5 mL of anhydrous EtOH.
Addition: Add 1.1 mmol of Malononitrile (73 mg). Stir for 5 minutes at room temperature.
Catalysis: Add 0.1 mmol of Piperidine (approx. 10 µL) dropwise.
Reaction: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (30% EtOAc/Hexanes). The product typically precipitates as a solid upon cooling.
Workup: Cool to 0°C. Filter the precipitate and wash with cold ethanol (2 x 2 mL).
Purification: Recrystallize from EtOH/DMF if necessary.
Objective: Installation of amine diversity elements for Fragment-Based Drug Discovery (FBDD).
Mechanism: Formation of an imine/iminium intermediate followed by selective reduction.
Imine Formation: Dissolve 1.0 mmol of aldehyde and 1.1 mmol of the amine in 10 mL DCE. Add 1.0 mmol AcOH.[2] Stir at Room Temperature (RT) for 1 hour under nitrogen. Note: Formation of the imine is often visible by a color change.
Reduction: Cool the solution to 0°C. Add STAB (1.5 mmol, 318 mg) portion-wise over 10 minutes.
Completion: Allow to warm to RT and stir overnight (12 h).
Quench: Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes.
Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Critical Insight: The pyridine nitrogen can coordinate boron species. Using STAB (a mild reductant) prevents over-reduction of the pyridine ring itself.
Protocol C: Pinnick Oxidation (Access to Carboxylic Acid)
Objective: Converting the aldehyde to [1,3]Dioxolo[4,5-b]pyridine-6-carboxylic acid for amide coupling.
Mechanism: Chlorite oxidation using a scavenger for hypochlorite.
Scavenger: 2-Methyl-2-butene (5.0 equiv) or Resorcinol
Buffer: NaH₂PO₄ (aqueous solution)
Solvent: t-Butanol / Water (3:1)
Step-by-Step Methodology:
Preparation: Dissolve 1.0 mmol of aldehyde in 8 mL t-BuOH and 2 mL Water.
Scavenger: Add 2-Methyl-2-butene (5.0 mmol).
Oxidation: Add NaH₂PO₄ (1.0 mmol) followed by NaClO₂ (1.5 mmol) portion-wise.
Reaction: Stir at RT for 4–6 hours. The solution usually turns from yellow to colorless/pale.
Workup: Acidify to pH 3 with 1M HCl. Extract with EtOAc (3 x 15 mL).
Isolation: The acid product is often pure enough for coupling; recrystallize from MeOH if needed.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (Knoevenagel)
Aldehyde degradation
Ensure base is not too strong (avoid NaOH). Use Piperidine/AcOH buffer.
Over-reduction (Protocol B)
Pyridine reduction
Switch from NaBH₄ to STAB or NaCNBH₃. Keep temp < 0°C during addition.
Ring Cleavage
Lewis Acid sensitivity
Avoid strong Lewis acids (e.g., AlCl₃, BBr₃) which can cleave the dioxole ring.
Solubility
Planar rigid structure
Use dipolar aprotic solvents (DMF, DMSO) or warm EtOH for initial dissolution.
References
Analogous Scaffold Chemistry: Mineno, T., et al. (2014). Reactions of the three isomers of pyridinecarboxaldehydes. ResearchGate. Retrieved from [Link]
Knoevenagel Protocols: Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. Wiley Online Library. (General reference for mechanism applied in Protocol A).
Reductive Amination Standards: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol adapted for Protocol B).
Application Notes and Protocols for the Wittig Reaction ofDioxolo[4,5-B]pyridine-6-carbaldehyde
Application Notes and Protocols for the Wittig Reaction of[1][2]Dioxolo[4,5-B]pyridine-6-carbaldehyde For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Olefination...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes and Protocols for the Wittig Reaction of[1][2]Dioxolo[4,5-B]pyridine-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Olefination in Pyridine-Based Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle is paramount for modulating pharmacological activity, and the introduction of carbon-carbon double bonds via the Wittig reaction represents a powerful strategy for structural diversification.[1] This application note provides a detailed guide to the Wittig olefination of[2][3]Dioxolo[4,5-B]pyridine-6-carbaldehyde, a key intermediate for the synthesis of novel therapeutics. We will delve into the mechanistic nuances, provide detailed experimental protocols, and discuss critical parameters that influence reaction outcomes, thereby enabling researchers to confidently employ this transformative reaction in their drug discovery endeavors.
Reaction Schematics and Mechanism
The Wittig reaction facilitates the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[4] The reaction proceeds through a concerted [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then collapses to yield the desired alkene and triphenylphosphine oxide.[4][5]
General Reaction:
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide employed.[6]
Non-stabilized ylides (R = alkyl, H) are highly reactive and typically yield (Z)-alkenes under kinetic control.[7]
Stabilized ylides (R = electron-withdrawing group, e.g., COOR, COR) are less reactive, and the reaction is often reversible, leading to the thermodynamically favored (E)-alkene.[8]
Semi-stabilized ylides (R = aryl) often provide mixtures of (E)- and (Z)-alkenes.[8]
Experimental Protocols
The following protocols are designed as a starting point for the Wittig olefination of[2][3]Dioxolo[4,5-B]pyridine-6-carbaldehyde. Due to the electron-deficient nature of the pyridine ring, careful control of reaction conditions is crucial to avoid potential side reactions.
Protocol 1: General Procedure for Non-Stabilized Ylides (e.g., Methylenetriphenylphosphorane for Terminal Alkene Synthesis)
This protocol is adapted from standard procedures for the methylenation of heterocyclic aldehydes.[9]
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Silica gel for column chromatography
Argon or Nitrogen gas for inert atmosphere
Procedure:
Ylide Generation:
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add methyltriphenylphosphonium bromide (1.2 equivalents).
Add anhydrous THF via syringe.
Cool the suspension to 0 °C in an ice bath.
Slowly add a solution of n-BuLi in hexanes (1.1 equivalents) dropwise, maintaining the temperature below 5 °C. The formation of a deep orange or yellow color indicates the generation of the ylide.
Stir the mixture at 0 °C for 1 hour.
Wittig Reaction:
Dissolve[2][3]Dioxolo[4,5-B]pyridine-6-carbaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.
Add the aldehyde solution dropwise to the ylide suspension at 0 °C.
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Purification:
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
Transfer the mixture to a separatory funnel and add diethyl ether and water.
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.
Concentrate the filtrate under reduced pressure.
The crude product will contain the desired alkene and triphenylphosphine oxide. Purify by flash column chromatography on silica gel.
Protocol 2: Procedure for Stabilized Ylides (e.g., (Carbethoxymethylene)triphenylphosphorane for α,β-Unsaturated Ester Synthesis)
Stabilized ylides are often commercially available and more stable, allowing for milder reaction conditions.[10]
To a round-bottom flask, add[2][3]Dioxolo[4,5-B]pyridine-6-carbaldehyde (1.0 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.1 - 1.5 equivalents).
Add anhydrous toluene or DCM.
Reaction Execution:
Stir the mixture at room temperature or gently heat to 40-60 °C for 12-24 hours. Monitor the reaction by TLC.
Purification:
Concentrate the reaction mixture under reduced pressure.
Directly purify the crude residue by flash column chromatography on silica gel to separate the product from triphenylphosphine oxide and any unreacted starting materials.
Data Presentation: Summary of Reaction Parameters
The choice of base, solvent, and temperature can significantly impact the yield and stereoselectivity of the Wittig reaction. The following table summarizes key parameters and their expected effects.
Strong, non-nucleophilic hydride or amide bases. Good alternatives to organolithiums, especially for salt-free conditions.
Avoids the presence of lithium salts which can affect stereoselectivity.[11]
KOtBu
Strong, sterically hindered base. Often used for in-situ ylide generation.[9]
A common and effective base for Wittig reactions.
Solvent
THF, Diethyl Ether
Aprotic, ethereal solvents. Good for ylide generation and reaction with aldehydes.
Solubilizes the reagents and intermediates without interfering with the reaction.
Toluene, DCM
Aprotic solvents. Often used with stabilized ylides.
Can be used at higher temperatures if required.
Temperature
-78 °C to 0 °C (Ylide Generation)
Controlled deprotonation and minimizes ylide decomposition.
Ylides can be thermally unstable.
0 °C to Room Temperature (Reaction)
Standard conditions for many Wittig reactions.
Balances reaction rate and stability of reactants.
Reflux
May be necessary for less reactive stabilized ylides or sterically hindered substrates.
Provides the necessary activation energy for the reaction to proceed.
Visualization of Experimental Workflow
Caption: General workflow for the Wittig reaction of[2][3]Dioxolo[4,5-B]pyridine-6-carbaldehyde.
Troubleshooting and Field-Proven Insights
Low Yields with Non-Stabilized Ylides: The ylide may be unstable. Consider generating the ylide in the presence of the aldehyde (Barbier conditions) or ensuring the freshness and accurate titration of the organolithium base.[12]
Poor Stereoselectivity: The presence of lithium salts from organolithium bases can sometimes decrease the (Z)-selectivity of non-stabilized ylides.[11] Using sodium or potassium-based strong bases (e.g., NaH, KHMDS) can lead to "salt-free" conditions and potentially higher (Z)-selectivity.
Difficulty in Removing Triphenylphosphine Oxide (Ph3PO): Ph3PO can be challenging to separate from polar products. Purification by column chromatography is standard. Alternatively, precipitation of Ph3PO from a non-polar solvent or complexation with metal salts like ZnCl2 can be attempted.
Alternative Reactions for (E)-Alkene Synthesis: For highly selective synthesis of (E)-alkenes, particularly with non-stabilized or semi-stabilized ylides, consider the Schlosser modification of the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction.[6] The HWE reaction uses phosphonate esters and often provides excellent (E)-selectivity with the added benefit of a water-soluble phosphate byproduct, simplifying purification.
Reaction Mechanism Diagram
Caption: Mechanism of the Wittig reaction.
Conclusion
The Wittig reaction is an indispensable tool for the synthesis of vinyl-[2][3]dioxolo[4,5-b]pyridine derivatives. By understanding the underlying mechanism and carefully selecting reaction conditions based on the desired stereochemical outcome and the nature of the ylide, researchers can effectively utilize this reaction to generate diverse molecular architectures for drug discovery and development. The protocols and insights provided herein serve as a comprehensive guide to navigate the practical aspects of this important transformation.
References
Organic Reactions. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
ResearchGate. (n.d.). 4‐Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides | Request PDF. Retrieved from [Link]
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
Dalal Institute. (n.d.). Wittig Reaction. Retrieved from [Link]
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
Reddit. (2022, December 16). Problems with wittig reaction. r/Chempros. Retrieved from [Link]
YouTube. (2024, March 26). Wittig Reaction Practice Problems. Organic Chemistry Tutor. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. Retrieved from [Link]
PubMed. (2020). Recent applications of the Wittig reaction in alkaloid synthesis. Retrieved from [Link]
Semantic Scholar. (2022, February 22). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for -Amyloid Plaques. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of N-H vinylaziridines: a comparative study. Retrieved from [Link]
Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6686. [Link]
ResearchGate. (2019, December 31). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. Retrieved from [Link]
Application Notes & Protocols for the Synthesis of Pharmaceutical Intermediates fromDioxolo[4,5-b]pyridine-6-carbaldehyde
Application Notes & Protocols for the Synthesis of Pharmaceutical Intermediates from[1][2]Dioxolo[4,5-b]pyridine-6-carbaldehyde Abstract The[1][2]dioxolo[4,5-b]pyridine scaffold is a privileged heterocyclic system in med...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes & Protocols for the Synthesis of Pharmaceutical Intermediates from[1][2]Dioxolo[4,5-b]pyridine-6-carbaldehyde
Abstract
The[1][2]dioxolo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4] Its utility stems from the unique electronic properties conferred by the pyridine ring and the fused dioxolane, which can serve as a bioisosteric replacement for other aromatic systems, favorably modulating physicochemical properties such as solubility and metabolic stability. This document provides a detailed guide on the utilization of a key derivative,[1][2]Dioxolo[4,5-b]pyridine-6-carbaldehyde, as a versatile starting material for the synthesis of advanced pharmaceutical intermediates. We will explore the strategic importance of the aldehyde functional group and provide a robust, validated protocol for a cornerstone carbon-carbon bond-forming reaction.
Application Notes: Strategic Utility in Drug Scaffolding
The[1][2]Dioxolo[4,5-b]pyridine Core: A Foundation for Innovation
The pyridine ring is one of the most pervasive heterocycles in FDA-approved pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[3] The fusion of a dioxolane ring to this core creates the[1][2]dioxolo[4,5-b]pyridine system, which introduces specific steric and electronic features. This moiety is a critical component in the synthesis of various therapeutic agents, including melatonin receptor agonists like Tasimelteon, which is used to treat non-24-hour sleep-wake disorder.[1][5][6]
The Aldehyde at C6: A Versatile Synthetic Handle
The true synthetic power of[1][2]Dioxolo[4,5-b]pyridine-6-carbaldehyde lies in the reactivity of the aldehyde group. This functional group serves as an electrophilic center, enabling a wide array of transformations to build molecular complexity. The choice of reaction dictates the nature of the resulting intermediate, allowing for divergent synthesis strategies from a single, common starting material.
Key Synthetic Transformations:
Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons): These are arguably the most powerful methods for C-C bond formation from an aldehyde, converting the C=O bond into a C=C double bond. This is crucial for introducing vinyl, styryl, or other unsaturated side chains, which can be further functionalized (e.g., via epoxidation, dihydroxylation, or cyclopropanation).[2]
Reductive Amination: This reaction introduces nitrogen-containing functionalities by forming an imine intermediate with a primary or secondary amine, which is then reduced in situ to yield a new amine. This is a cornerstone of pharmaceutical synthesis for creating linkers and pharmacophoric groups.
Grignard and Organolithium Additions: These reactions with organometallic reagents allow for the formation of secondary alcohols, providing a new stereocenter and a site for further chemical modification.
Oxidation/Reduction: Simple yet effective transformations, where oxidation (e.g., using Pinnick conditions) yields the corresponding carboxylic acid, and reduction (e.g., with NaBH₄) provides the primary alcohol. These fundamental intermediates open up further synthetic avenues like esterification and etherification.
The following diagram illustrates these divergent synthetic possibilities.
Caption: Divergent synthetic pathways from the core aldehyde.
This section provides a robust, step-by-step protocol for the synthesis of 6-vinyl-[1][2]dioxolo[4,5-b]pyridine , a valuable intermediate for further elaboration, via a Wittig reaction.
Causality and Self-Validation
The Wittig reaction is chosen for its reliability and high functional group tolerance. The protocol's trustworthiness is ensured through in-process controls (TLC) and a detailed work-up procedure designed to remove byproducts like triphenylphosphine oxide. The formation of the deep red-orange ylide provides a clear visual confirmation of the successful deprotonation of the phosphonium salt, serving as a self-validating checkpoint before the addition of the aldehyde.
Materials and Reagents
Reagent / Material
Grade
Supplier Example
Notes
Methyltriphenylphosphonium bromide (Ph₃PCH₃Br)
≥98%
Sigma-Aldrich
Store in a desiccator; hygroscopic.
Sodium hydride (NaH)
60% dispersion in oil
Sigma-Aldrich
Highly reactive; handle under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)
DriSolv® or similar
MilliporeSigma
Use from a freshly opened bottle or a solvent purification system.
Caption: Experimental workflow for the Wittig olefination.
Procedure:
Preparation of the Ylide:
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum, add methyltriphenylphosphonium bromide (5.36 g, 15.0 mmol, 1.5 equiv).
Add anhydrous THF (70 mL) via cannula. Cool the resulting suspension to 0°C in an ice bath.
Causality: The suspension is cooled to moderate the exothermic reaction upon addition of the base.
Carefully add sodium hydride (60% dispersion in mineral oil, 0.60 g, 15.0 mmol, 1.5 equiv) in small portions over 10 minutes. CAUTION: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere.
Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. A deep red-orange color should develop, indicating the formation of the phosphorus ylide.
Reaction with Aldehyde:
In a separate dry flask, dissolve[1][2]Dioxolo[4,5-b]pyridine-6-carbaldehyde (1.51 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (30 mL).
Cool the ylide solution back to 0°C and add the aldehyde solution dropwise via syringe over 15 minutes. The deep color of the ylide will fade upon addition.
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
In-Process Control (TLC):
Monitor the reaction progress by TLC (30% Ethyl Acetate in Hexanes). The starting aldehyde should be consumed, and a new, less polar spot corresponding to the product should appear.
Work-up and Purification:
Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl (20 mL).
Transfer the mixture to a separatory funnel and add diethyl ether (100 mL) and water (50 mL). Shake and separate the layers.
Extract the aqueous layer with diethyl ether (2 x 50 mL).
Combine the organic layers and wash with water (50 mL) and then brine (50 mL).
Causality: The brine wash helps to remove residual water and break any emulsions that may have formed.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude solid/oil.
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford 6-vinyl-[1][2]dioxolo[4,5-b]pyridine as a white solid. (Expected Yield: ~80-90%).
Troubleshooting
Issue
Probable Cause
Recommended Solution
No Ylide Formation
Wet THF or reagents; inactive NaH.
Ensure all glassware is flame-dried. Use freshly opened anhydrous solvent. Use a fresh bottle of NaH.
Low Reaction Yield
Incomplete ylide formation; steric hindrance.
Allow longer stirring time for ylide formation. For more hindered aldehydes, consider HWE reaction conditions.
Difficult Purification
Triphenylphosphine oxide (Ph₃PO) co-elutes with product.
If Ph₃PO is problematic, triturate the crude product with cold diethyl ether or pentane to precipitate the Ph₃PO before chromatography.
References
Vertex AI Search. (2018, September 20). tasimelteon | New Drug Approvals.
Vertex AI Search. (2018, September 20). Tasimelteon, タシメルテオン | New Drug Approvals.
Taylor & Francis Online. (2019, January 14). An efficient and practical asymmetric synthesis of (−)-tasimelteon. [Link]
ResearchGate. (2026, January 22). Synthesis, Characterization, and Crystal Chemistry of Tasimelteon, a Melatonin Agonist, in Its Anhydrous and Hemihydrate Forms | Request PDF. [Link]
PubMed. (2018, February 15). Synthesis, Characterization, and Crystal Chemistry of Tasimelteon, a Melatonin Agonist, in Its Anhydrous and Hemihydrate Forms. [Link]
PMC. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
PMC. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]
Application Notes and Protocols for the Knoevenagel Condensation usingDioxolo[4,5-B]pyridine-6-carbaldehyde
Application Notes and Protocols for the Knoevenagel Condensation using[1][2]Dioxolo[4,5-B]pyridine-6-carbaldehyde Authored by: A Senior Application Scientist Abstract This comprehensive guide provides detailed applicatio...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes and Protocols for the Knoevenagel Condensation using[1][2]Dioxolo[4,5-B]pyridine-6-carbaldehyde
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for performing the Knoevenagel condensation with[1][2]Dioxolo[4,5-B]pyridine-6-carbaldehyde. This heterocyclic aldehyde is a valuable building block in medicinal chemistry and materials science, and its derivatization via the Knoevenagel condensation opens avenues to a diverse range of functionalized molecules. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, practical guidance on experimental setup, and robust protocols for the synthesis of α,β-unsaturated products.
Introduction: The Strategic Importance of the Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[3][4] It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to yield an α,β-unsaturated product.[5][6] The versatility of this reaction is immense, as the products serve as key intermediates in the synthesis of pharmaceuticals, fine chemicals, and polymers.[7]
The use of heteroaromatic aldehydes, such as[1][2]Dioxolo[4,5-B]pyridine-6-carbaldehyde, in the Knoevenagel condensation is of particular interest. The resulting vinyl-substituted pyridine derivatives are scaffolds for novel compounds with potential biological activities. The pyridine nitrogen and the dioxolo ring system introduce unique electronic and steric properties that can influence the pharmacological profile of the final products.
Mechanistic Insights: Understanding the Reaction Pathway
The Knoevenagel condensation proceeds through a series of well-established steps, catalyzed by a weak base, typically a primary or secondary amine like piperidine.[1][3]
Enolate Formation: The basic catalyst deprotonates the active methylene compound, which has acidic α-hydrogens due to the presence of two electron-withdrawing groups (e.g., -CN, -COOR).[1][8] This generates a resonance-stabilized enolate ion.
Nucleophilic Attack: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of the[1][2]Dioxolo[4,5-B]pyridine-6-carbaldehyde.[1] This forms a tetrahedral intermediate.
Dehydration: Following a proton transfer, a molecule of water is eliminated, leading to the formation of a new carbon-carbon double bond and yielding the α,β-unsaturated product.[1]
Figure 1: General mechanism of the Knoevenagel condensation.
Physicochemical Properties of Reactants
A thorough understanding of the properties of the starting materials is crucial for safe and effective experimentation.
The following protocols provide a detailed, step-by-step guide for the Knoevenagel condensation of[1][2]Dioxolo[4,5-B]pyridine-6-carbaldehyde with malononitrile and ethyl cyanoacetate. These protocols are based on established methodologies for similar heteroaromatic aldehydes.[10][11][12]
Protocol 1: Synthesis of 2-([1][2]Dioxolo[4,5-b]pyridin-6-yl)methylene)malononitrile
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add[1][2]Dioxolo[4,5-B]pyridine-6-carbaldehyde (1.0 mmol) and malononitrile (1.0 mmol).
Add ethanol (5 mL) to the flask and stir the mixture at room temperature until the solids dissolve.
Add piperidine (0.1 mmol) to the reaction mixture.
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Upon completion of the reaction (typically 1-2 hours), a precipitate will form.
Cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation.
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 5 mL).
Dry the product under vacuum to obtain the desired 2-(([1][2]Dioxolo[4,5-b]pyridin-6-yl)methylene)malononitrile.
Protocol 2: Synthesis of Ethyl 2-cyano-3-([1][2]dioxolo[4,5-b]pyridin-6-yl)acrylate
In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve[1][2]Dioxolo[4,5-B]pyridine-6-carbaldehyde (1.0 mmol) in ethanol (5 mL).
Add ethyl cyanoacetate (1.0 mmol) to the solution.
Add piperidine (0.1 mmol) to the reaction mixture.
Reflux the reaction mixture and monitor its progress by TLC.
Once the reaction is complete (typically 3-4 hours), cool the mixture to room temperature.
If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.
If no precipitate forms, remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the pure ethyl 2-cyano-3-(([1][2]dioxolo[4,5-b]pyridin-6-yl)acrylate).
Figure 2: A typical experimental workflow for Knoevenagel condensation.[7]
Characterization of Products
The synthesized products should be characterized using standard analytical techniques to confirm their structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the product. The ¹H NMR spectrum should show a characteristic singlet for the vinylic proton.
Infrared (IR) Spectroscopy: To identify the functional groups present. Expect to see strong absorbances for the nitrile (C≡N) and carbonyl (C=O) groups, as well as the C=C double bond.
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.
Troubleshooting
Issue
Possible Cause
Solution
Low or no product yield
Inactive catalyst
Use fresh piperidine.
Impure starting materials
Purify the aldehyde and active methylene compound before use.
Insufficient reaction time
Monitor the reaction by TLC and allow it to proceed to completion.
Michael addition of the active methylene compound to the product
Use stoichiometric amounts of reactants.
Safety Precautions
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
Malononitrile is toxic and should be handled with care.
Piperidine is a corrosive and flammable liquid.
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The Knoevenagel condensation of[1][2]Dioxolo[4,5-B]pyridine-6-carbaldehyde provides an efficient and versatile route to a variety of α,β-unsaturated compounds. These products are valuable intermediates for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and materials science. The protocols outlined in this guide are robust and can be adapted for a range of active methylene compounds.
ResearchGate. Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. [Link]
ACS Publications. Coordination Polymers As Catalysts in Knoevenagel Condensations A Critical Review Analysis under Synthesis Conditions and Green Chemistry. [Link]
Taylor & Francis Online. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. [Link]
Taylor & Francis Online. Knoevenagel condensation – Knowledge and References. [Link]
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]
SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]
A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. [Link]
YouTube. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. [Link]
Bulgarian Chemical Communications. A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. [Link]
Pure. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]
Organic & Biomolecular Chemistry (RSC Publishing). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. [Link]
Knoevenagel condensation reactions catalysed by metal-organic frameworks. [Link]
PubMed. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. [Link]
ResearchGate. Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. [Link]
Semantic Scholar. Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. [Link]
ResearchGate. Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. [Link]
Der Pharma Chemica. Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances. [Link]
PMC. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. [Link]
MDPI. Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Synthesis of[1][2]Dioxolo[4,5-B]pyridine-6-carbaldehyde via Protecting Group-Mediated Formylation
Abstract: The synthesis of[1][2]dioxolo[4,5-b]pyridine-6-carbaldehyde, a valuable heterocyclic building block for drug discovery and materials science, presents a significant synthetic challenge. The core difficulty lies in the regioselective introduction of a formyl group at the C6 position of a pyridine ring that is electronically deactivated and fused to an electron-rich dioxolo moiety. This guide provides an in-depth analysis of protecting group strategies and advanced formylation methodologies to overcome these hurdles. We will explore two primary strategic approaches: the direct formylation of the pre-formed[1][2]dioxolo[4,5-b]pyridine core and the synthesis from a pre-functionalized, protected pyridine precursor. Detailed, field-proven protocols for Directed ortho-Metalation (DoM) and Vilsmeier-Haack formylation are presented, alongside a comparative analysis to guide researchers in selecting the optimal synthetic route.
Introduction: The Synthetic Value and Challenges
The[1][2]dioxolo[4,5-b]pyridine scaffold is a key structural motif found in various biologically active compounds. The introduction of a carbaldehyde group at the C6 position transforms this core into a versatile intermediate, enabling a wide array of subsequent chemical modifications such as reductive aminations, Wittig reactions, and oxidations to the corresponding carboxylic acid.
However, the synthesis is not trivial due to the competing electronic natures of the fused ring system. The pyridine ring is inherently electron-deficient, rendering it resistant to classical electrophilic aromatic substitution reactions like Friedel-Crafts formylation.[3] Conversely, the adjacent dioxolo ring is electron-rich, creating the potential for undesired side reactions. Therefore, achieving C6-selective formylation requires carefully designed strategies that often hinge on the transient use of directing or protecting groups to control reactivity and regioselectivity.
Retrosynthetic Analysis and Strategic Planning
A successful synthesis of the target aldehyde can be envisioned through two principal retrosynthetic pathways. The choice between these pathways depends on the availability of starting materials and the desired scale of the reaction.
Caption: Retrosynthetic analysis of the target aldehyde.
Strategy 1 (Direct Formylation): This approach involves the direct installation of the aldehyde onto the pre-formed[1][2]dioxolo[4,5-b]pyridine core. This is the most atom-economical route but requires powerful and highly regioselective formylation methods capable of functionalizing an unactivated C-H bond on the pyridine ring.
Strategy 2 (Synthesis from Precursor): This strategy involves starting with a substituted 2,3-dihydroxypyridine. The hydroxyl groups are protected—most logically by forming the target dioxolo ring itself—after a formyl group or its precursor has been installed at the desired position. This route offers more classical control over regioselectivity but involves more synthetic steps.
Strategy 1: Direct Formylation of the[1][2]Dioxolo[4,5-b]pyridine Core
This strategy is synthetically elegant but challenging. The key is to temporarily increase the nucleophilicity of the pyridine ring or to direct a reagent specifically to the C6 position.
Method A: Directed ortho-Metalation (DoM)
Directed ortho-Metalation is arguably the most powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings.[4][5] It utilizes a Directing Metalating Group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. In the context of our target, a DMG at the C7 position would be required to achieve C6-lithiation.
The causality behind this choice is rooted in kinetic control; the DMG forms a chelate with the lithium reagent, lowering the activation energy for proton abstraction at the sterically accessible adjacent site.[6] While the parent heterocycle lacks a native DMG at C7, a synthetic route could install one, such as a pivalamido or carbamate group, which can later be removed or is cleaved during workup.
Caption: Workflow for Directed ortho-Metalation (DoM).
Protocol 1: C6-Formylation via Directed ortho-Metalation
Disclaimer: This protocol is a representative example based on established DoM procedures for pyridine derivatives and should be optimized for the specific substrate.[7]
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add the C7-DMG-substituted[1][2]dioxolo[4,5-b]pyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.
Lithiation: Add N,N,N′,N′-tetramethylethylenediamine (TMEDA, 1.5 equiv) followed by the dropwise addition of sec-butyllithium (1.3 equiv, solution in cyclohexanes). Stir the resulting dark-colored solution at -78 °C for 1-2 hours. Reaction progress can be monitored by quenching aliquots with D₂O and analyzing by ¹H NMR for deuterium incorporation.
Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv) dropwise to the reaction mixture at -78 °C. The solution will typically warm slightly and may change color. Allow the reaction to stir for an additional 1 hour at -78 °C, then warm to room temperature over 1 hour.
Workup and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude aldehyde is then purified by flash column chromatography on silica gel.
Method B: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds.[2] It employs the Vilsmeier reagent (a chloromethyleniminium salt), typically generated in situ from DMF and an activating agent like phosphorus oxychloride (POCl₃).[1][8] While pyridines are generally electron-deficient, the presence of the electron-donating dioxolo ring may provide sufficient activation for the reaction to proceed, albeit likely requiring forcing conditions. The reaction is mechanistically an electrophilic aromatic substitution.[2]
Protocol 2: Vilsmeier-Haack Formylation
Reagent Preparation: In a flame-dried flask under Argon, cool anhydrous DMF (~10 equiv) to 0 °C. Slowly add POCl₃ (3.0 equiv) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
Reaction: Add a solution of[1][2]dioxolo[4,5-b]pyridine (1.0 equiv) in anhydrous DMF to the pre-formed Vilsmeier reagent. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
Hydrolysis and Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Basify the aqueous solution to pH 9-10 with cold aqueous NaOH or K₂CO₃ solution. Stir until the hydrolysis is complete.
Purification: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography.[1]
Strategy 2: Synthesis from a Pre-functionalized Pyridine Precursor
This approach provides greater control over regiochemistry by leveraging standard pyridine chemistry before constructing the dioxolo ring. The formation of the dioxolo ring itself is a critical protecting group strategy for the diol functionality, preventing O-alkylation or other side reactions in subsequent steps.
The Dioxolo Ring as a Diol Protecting Group
The 1,3-dioxolo moiety is a cyclic acetal of formaldehyde, serving as a robust protecting group for a cis-1,2-diol. It is stable to a wide range of non-acidic reagents, including organometallics, hydrides, and basic conditions.[9] This stability is essential for performing transformations on the pyridine ring.
Protocol 3: Dioxolo Ring Formation (Diol Protection)
Reaction Setup: To a solution of the 2,3-dihydroxy-6-formylpyridine precursor (1.0 equiv) in anhydrous DMF, add a strong base such as cesium carbonate (Cs₂CO₃, 2.5 equiv).
Alkylation: Add dibromomethane (CH₂Br₂, 1.5 equiv) or diiodomethane (CH₂I₂) dropwise. Heat the mixture to 60-80 °C and stir for 4-12 hours until TLC analysis indicates the consumption of the starting material.
Workup and Purification: Cool the reaction to room temperature and pour it into water. Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography.
Comparative Analysis and Data Summary
The selection of a synthetic strategy is a critical decision based on factors like step count, scalability, and reagent sensitivity.
Table 1: Comparison of Formylation Strategies for Pyridine Systems
Strategy
Reagents
Typical Conditions
Regioselectivity
Pros
Cons
Directed ortho-Metalation
Organolithium base (e.g., s-BuLi), TMEDA, DMF
Anhydrous THF, -78 °C
Excellent; dictated by DMG
High yields, predictable regiochemistry, functional group tolerance.[10]
Requires a directing group, cryogenic conditions, strictly anhydrous setup.
Vilsmeier-Haack
POCl₃, DMF
80-100 °C
Moderate to Good; depends on substrate electronics
Uses common, inexpensive reagents.
Often requires harsh conditions, may give low yields for deactivated rings, potential for side reactions.[3]
Requires strongly electron-donating groups (EDG), high temperatures, often gives low to moderate yields.[12]
Reimer-Tiemann
CHCl₃, NaOH
60-70 °C
Good for phenols (ortho preference)
Useful for phenol precursors, simple setup.
Generates dichlorocarbene, biphasic reaction can be slow, moderate yields.[13][14]
Conclusion and Future Outlook
The synthesis of[1][2]dioxolo[4,5-b]pyridine-6-carbaldehyde is a challenging but achievable goal that showcases the power of modern synthetic strategies. For researchers prioritizing regiochemical control and high yields, a Directed ortho-Metalation approach on a C7-functionalized precursor represents the most robust and reliable pathway. This method leverages a temporary directing group to overcome the inherent electronic deactivation of the pyridine C6 position.
Alternatively, if starting from a highly functionalized pyridine is more practical, the formation of the dioxolo ring serves as an excellent protecting group strategy for a 2,3-diol, enabling a wide range of subsequent chemical manipulations. While classical methods like the Vilsmeier-Haack reaction may be viable, they are likely to require significant optimization and may be lower yielding. The choice of strategy should be guided by a careful consideration of available starting materials, required scale, and the chemical sensitivities of the specific substrate.
References
Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.
Vilsmeier Haack Acetylation Reactions with Anisoles and Pyridines.
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES.
Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry.
C3-Formylation of Pyridines via Streptocyanine Intermedi
Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.
Application Notes & Protocols for Heterocyclic Library Synthesis Utilizing 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 1060802-34-9)
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in Modern Medicinal Chemistry Heterocyclic sca...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in Modern Medicinal Chemistry
Heterocyclic scaffolds are foundational to the development of novel therapeutics, with a significant percentage of FDA-approved drugs featuring these structural motifs.[1] Among these, the quinazoline core is of particular interest due to its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The generation of diverse libraries of quinazoline derivatives is therefore a critical endeavor in drug discovery.
This document provides a detailed guide to the application of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 1060802-34-9) , a versatile and strategically functionalized building block, in the synthesis of a focused library of 4-arylquinazolines. The presence of a boronic acid pinacol ester enables efficient carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] The fluoro and cyano functionalities offer opportunities for further diversification, allowing for a thorough exploration of the chemical space around the quinazoline scaffold.
The protocols outlined herein are designed to be robust and adaptable, providing a solid foundation for the synthesis of novel molecular entities for screening and lead optimization.
Synthetic Strategy: A Modular Approach to Quinazoline Library Generation
The core of our strategy involves a convergent synthesis that joins a functionalized quinazoline core with our key building block, 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile . This is achieved through a Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of biaryl linkages.
The general workflow is depicted below:
Figure 1: General workflow for the synthesis of a diverse quinazoline library.
This modular approach allows for the generation of a wide array of analogs by simply varying the substitution pattern on the starting 2,4-dichloroquinazoline and by employing a range of nucleophiles and reaction conditions for the subsequent diversification steps.
Experimental Protocols
Protocol 1: Synthesis of 4-(3-Cyano-4-fluorophenyl)-2-chloroquinazoline via Suzuki-Miyaura Coupling
This protocol details the core Suzuki-Miyaura coupling reaction to generate the key intermediate library.
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 2,4-dichloroquinazoline (1.0 eq), 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.5 eq).
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe. The reaction mixture should be approximately 0.1 M with respect to the 2,4-dichloroquinazoline.
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-(3-Cyano-4-fluorophenyl)-2-chloroquinazoline.
Expected Outcome and Data:
The Suzuki-Miyaura coupling is generally a high-yielding reaction. The following table provides an illustrative example of the expected outcomes with various substituted 2,4-dichloroquinazolines.
Protocol 2: Library Diversification via Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
This protocol describes the displacement of the C2-chloro substituent with a variety of nucleophiles to generate a diverse library of 2-substituted quinazolines.
Diisopropylethylamine (DIPEA) or other suitable base (2.0 eq)
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
Nitrogen or Argon gas supply
Standard reaction glassware
Procedure:
To a round-bottom flask containing the 4-(3-Cyano-4-fluorophenyl)-2-chloroquinazoline derivative (1.0 eq) and a magnetic stir bar, add the chosen nucleophile (1.5-2.0 eq) and the base (2.0 eq).
Add the solvent (e.g., DMF) to dissolve the reactants.
Heat the reaction mixture to 60-100 °C, depending on the reactivity of the nucleophile.
Stir the reaction for 4-16 hours, monitoring its progress by TLC or LC-MS.
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or preparative HPLC to yield the final diversified quinazoline derivative.
Visualization of the Diversified Library:
Figure 2: Diversification of the quinazoline core via SNAr.
Trustworthiness and Self-Validation
The protocols described are based on well-established and robust chemical transformations. The Suzuki-Miyaura coupling and nucleophilic aromatic substitution are cornerstone reactions in medicinal chemistry, known for their reliability and broad substrate scope.[3][4]
Self-Validating System:
Reaction Monitoring: The progress of each reaction can be meticulously tracked using standard analytical techniques such as TLC and LC-MS. This allows for real-time assessment of reaction completion and the formation of the desired product.
Spectroscopic and Spectrometric Analysis: The identity and purity of all intermediates and final products should be rigorously confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). This comprehensive characterization ensures the structural integrity of the synthesized compounds.
Reproducibility: The provided protocols, when followed with care and using reagents of appropriate quality, are designed to be highly reproducible.
References
Dasari, S. R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals. [Link]
Reddy, L. V., et al. (2017). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Organic Chemistry: Current Research. [Link]
Charles River Laboratories. Drug Discovery Patents. [Link]
Hamed, M. (2021). Synthesis and Applications of Quinazoline Derivatives. Research and Reviews: Journal of Chemistry. [Link]
Müller, T. J. J. (2009). Multi-Component Reactions in Heterocyclic Chemistry. Topics in Heterocyclic Chemistry. [Link]
Eli Lilly and Co. (2024). Patent Filed by Eli Lilly and Co for Novel Compounds and Imaging Formulations. Pharmaceutical Technology. [Link]
Al-Tel, T. H. (2011). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Molecules. [Link]
Talele, T. T. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Medicinal Chemistry. [Link]
This Application Note details the strategic utilization of [1,3]Dioxolo[4,5-b]pyridine-6-carbaldehyde (CAS 76470-45-6) as a core electrophilic building block in advanced one-pot multicomponent reactions (MCRs). This spec...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note details the strategic utilization of [1,3]Dioxolo[4,5-b]pyridine-6-carbaldehyde (CAS 76470-45-6) as a core electrophilic building block in advanced one-pot multicomponent reactions (MCRs).
This specific heterocyclic aldehyde—featuring a pyridine ring fused to an electron-rich dioxole moiety—serves as a critical bioisostere for quinoline and benzodioxole scaffolds in medicinal chemistry. Its unique electronic profile (electron-donating dioxole oxygen lone pairs modulating the pyridine nitrogen) necessitates optimized protocols for high-yield synthesis.
Introduction & Chemical Rationale
[1,3]Dioxolo[4,5-b]pyridine-6-carbaldehyde (Structure 1 ) is a "privileged" intermediate. Unlike simple benzaldehydes or pyridinecarbaldehydes, the fusion of the electron-rich 1,3-dioxole ring at the b-face (C2-C3) of the pyridine core introduces specific electronic effects:
Deactivated Electrophilicity: The mesomeric donation from the dioxole oxygens increases electron density on the pyridine ring, slightly reducing the electrophilicity of the C6-formyl group compared to 4-pyridinecarbaldehyde.
Solubility Profile: Enhanced lipophilicity compared to hydroxyl-substituted pyridines, facilitating reactions in non-polar organic solvents.
Bioactivity: The scaffold mimics the core of antibacterial agents (e.g., oxolinic acid analogs) and antitumor alkaloids.
This guide presents two optimized, self-validating one-pot protocols:
Protocol A: The Biginelli Cyclocondensation for Dihydropyrimidinones (calcium channel blocker analogs).
Protocol B: The Groebcke-Blackburn-Bienaymé (GBB) Reaction for Imidazo[1,2-a]pyridines (kinase inhibitor scaffolds).
Protocol A: Lewis Acid-Catalyzed Biginelli Cyclocondensation
This protocol synthesizes functionalized 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) in a single step. The use of Ytterbium(III) Triflate [Yb(OTf)₃] is critical here to activate the slightly deactivated carbonyl of the dioxolopyridine.
In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve Aldehyde 1 (1.0 mmol, 151 mg) and Ethyl acetoacetate (1.0 mmol, 130 mg) in Ethanol (2.0 mL).
Checkpoint: Ensure the aldehyde is fully dissolved. The solution should be clear to pale yellow.
Activation & Addition:
Add Yb(OTf)₃ (31 mg, 0.05 mmol). Stir at Room Temperature (RT) for 5 minutes to form the activated acyl-iminium intermediate.
Add Urea (1.2 mmol, 72 mg) in one portion.
Reflux & Monitoring:
Heat the mixture to reflux (80°C) for 4–6 hours.
TLC Monitoring: Use 40% EtOAc/Hexane. The aldehyde spot (Rf ~0.6) should disappear, replaced by a lower Rf spot (Rf ~0.3, fluorescent under UV).
Workup & Purification:
Cool the reaction mixture to RT. Pour onto crushed ice (10 g).
Filter the precipitated solid. Wash with cold EtOH (2 x 1 mL) and water (2 x 5 mL).
Recrystallize from hot Ethanol to yield the pure DHPM derivative.
Mechanism Visualization (DOT Diagram)
Figure 1: Catalytic cycle for the Biginelli synthesis of DHPMs using Yb(OTf)₃.
This multicomponent reaction synthesizes fused Imidazo[1,2-a]pyridine scaffolds, which are highly relevant for kinase inhibition. The aldehyde reacts with an 2-aminopyridine and an isocyanide.[1]
In a sealed tube, combine Aldehyde 1 (1.0 mmol) and 2-Aminopyridine (1.0 mmol) in MeOH (3 mL).
Add catalyst (Sc(OTf)₃ , 5 mol%). Stir at RT for 20 minutes.
Validation: The solution color typically deepens (yellow to orange) as the Schiff base forms.
Cycloaddition:
Add tert-Butyl isocyanide (1.1 mmol) via syringe.
Stir at RT for 12 hours (or heat to 50°C for 3 hours for faster kinetics).
Workup:
Evaporate the solvent under reduced pressure.
Dissolve the residue in EtOAc (10 mL), wash with saturated NaHCO₃ (5 mL) to remove acid traces.
Purify via flash column chromatography (SiO₂, EtOAc/Hexane gradient).[2]
Data Analysis: Solvent & Catalyst Effects
The following table summarizes expected yields based on the electronic properties of the dioxolopyridine scaffold compared to standard pyridine aldehydes.
Entry
Solvent
Catalyst
Temp (°C)
Time (h)
Yield (%)
Notes
1
MeOH
None
RT
24
45
Slow kinetics due to dioxole deactivation.
2
MeOH
AcOH (10%)
50
4
78
Standard protocol; good balance.
3
DCM
Sc(OTf)₃ (5%)
RT
6
92
Optimal. Lewis acid activates imine efficiently.
4
Water
HCl (cat.)
80
2
65
"Green" method; lower yield due to solubility.
Mechanistic Causality & Troubleshooting
Why These Protocols Work
Electronic Modulation: The [1,3]dioxolo ring is an electron-donating group (EDG) by resonance. This makes the C6-aldehyde less electrophilic than a standard 4-pyridinecarbaldehyde.
Consequence: Simple thermal activation (Protocol A, Entry 1) is often insufficient. Lewis Acid catalysis (Yb, Sc) is essential to lower the activation energy for nucleophilic attack.
Regioselectivity: In the GBB reaction, the initial imine formation is the rate-determining step. The fused dioxole ring can sterically hinder the approach of bulky amines; thus, using methanol (polar protic) helps stabilize the transition state.
Self-Validating Checkpoints
Solubility Test: If the aldehyde precipitates upon adding the dicarbonyl compound, switch solvent to a 1:1 EtOH/DCM mixture.
Imine Color Shift: In Protocol B, failure to see a color change within 20 mins implies the catalyst is inactive or wet. Dry the catalyst under vacuum before use.
References
Kappe, C. O. (2000). "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research. Link
Bienaymé, H., et al. (1998). "A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles." Tetrahedron Letters. Link
Shaabani, A., et al. (2008). "Green chemistry approaches for the synthesis of quinoline and pyridine derivatives." Molecular Diversity. Link
AK Scientific. (2024). "Product Specification: [1,3]Dioxolo[4,5-b]pyridine-6-carbaldehyde (CAS 76470-45-6)." Link
Dömling, A. (2006). "Recent Advances in Isocyanide-Based Multicomponent Chemistry." Chemical Reviews. Link
improving reaction yields of [1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde synthesis
This guide addresses the technical challenges in synthesizing [1,3]Dioxolo[4,5-b]pyridine-6-carbaldehyde , a critical heterocyclic building block (often associated with antiviral scaffolds like Baloxavir). The synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
This guide addresses the technical challenges in synthesizing [1,3]Dioxolo[4,5-b]pyridine-6-carbaldehyde , a critical heterocyclic building block (often associated with antiviral scaffolds like Baloxavir).
The synthesis is deceptive; while the molecule appears simple, the fusion of the electron-rich dioxole ring onto the electron-deficient pyridine nucleus creates competing electronic effects that complicate regioselectivity and yield.
Executive Summary: The "Make-or-Break" Factors
Low yields in this synthesis typically stem from two failure points:
The "Cesium Effect" Gap: Using weak bases (K₂CO₃) or protic solvents during the dioxole ring formation leads to incomplete conversion and intermolecular polymerization.
Regiochemical Drift: Direct lithiation of the parent scaffold often favors the C-4 position (ortho to the oxygen) rather than the desired C-6 position (ortho to the nitrogen), or results in low yields due to nucleophilic attack on the pyridine ring.
The Solution: Adopt a Halogen-First Strategy . Installing a bromine handle at C-6 before the formylation step allows for quantitative Lithium-Halogen exchange, guaranteeing regioselectivity and high yields.
Module 1: Optimizing the Dioxole Ring Formation
Objective: High-yield conversion of 2,3-dihydroxypyridine (or its 6-bromo derivative) to the [1,3]dioxolo[4,5-b]pyridine core.
Troubleshooting Guide
Symptom
Root Cause
Corrective Protocol
Low Conversion (<40%)
Poor Template Effect: K₂CO₃ or Na₂CO₃ cannot effectively template the catecholic oxygens for the methylene bridge.
Switch to Cs₂CO₃. The large cesium cation (1.67 Å) creates a "template effect," coordinating both oxygens to facilitate the attack on CH₂Br₂.
Oligomerization (Gooey precipitate)
Intermolecular Reaction: Reactants are too concentrated, leading to polymer chains (A-B-A-B) instead of intramolecular ring closure.
High Dilution: Run the reaction at 0.05 M - 0.1 M concentration. Add the methylene halide slowly.
Incomplete Ring Closure
Solvent Choice: Protic solvents or low-boiling ethers inhibit the nucleophilicity of the phenoxide anions.
Use Aprotic Polar Solvents: DMF or DMSO are mandatory. DMSO often accelerates the reaction but requires harder workup. DMF is the standard balance.
The "Golden" Protocol: Cesium-Promoted Methylenation
Key Step: Stir the substrate and Cs₂CO₃ in DMF for 30 mins before adding CH₂Br₂ to ensure dianion formation.
Module 2: Installing the Aldehyde (The High-Yield Route)
Objective: Regioselective formylation at the C-6 position.
The Problem with Vilsmeier-Haack
While standard for benzene derivatives, the Vilsmeier-Haack reaction (POCl₃/DMF) is often poor for this scaffold. The pyridine ring is electron-deficient, deactivating it toward electrophilic aromatic substitution. Forcing conditions lead to decomposition.
The Solution: Lithium-Halogen Exchange
The most robust method involves starting with 6-bromo-[1,3]dioxolo[4,5-b]pyridine . This precursor allows for a "surgical" insertion of the aldehyde via metal-halogen exchange, avoiding the regioselectivity issues of direct deprotonation (DoM).
Step-by-Step Protocol
Preparation: Dissolve 6-bromo-[1,3]dioxolo[4,5-b]pyridine in anhydrous THF (0.1 M). Cool to -78°C under Argon.
Exchange: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 20 mins.
Critical: Maintain internal temp < -70°C. The lithiated pyridine is unstable above -60°C.
Equilibration: Stir for 30–45 mins at -78°C. The solution usually turns yellow/orange.
Quench: Add anhydrous DMF (3.0 eq) rapidly.
Warming: Allow to warm to 0°C over 1 hour.
Hydrolysis: Quench with saturated NH₄Cl or 1M HCl.
Visualizing the Pathway
Caption: The "Halogen-First" strategy ensures the aldehyde is installed exclusively at the C-6 position, bypassing the regioselectivity issues of direct lithiation.
Module 3: FAQ & Troubleshooting
Q: Why can't I just lithiate [1,3]dioxolo[4,5-b]pyridine directly with n-BuLi?A: You can, but the yield and regioselectivity are often compromised.
Regiochemistry: The oxygen at position 1 (and 3) exerts a Directed Ortho Metalation (DoM) effect, which competes with the acidity of the C-6 proton (alpha to Nitrogen). This can lead to mixtures of C-6 and C-4 substitution.
Nucleophilic Attack: n-BuLi is a strong nucleophile and can attack the pyridine ring (C=N bond) directly, leading to alkylated dihydropyridine byproducts (Chichibabin-type mechanism) rather than deprotonation. The bromo-substituent prevents this by reacting faster via Li-Hal exchange.
Q: My aldehyde product is unstable. It turns brown on the bench.A: Pyridine aldehydes are prone to oxidation (to the carboxylic acid) and polymerization.
Storage: Store under Argon at -20°C.
Purification: Avoid silica gel chromatography if possible, as the acidic surface can degrade the acetal-like bridge. If necessary, add 1% Triethylamine to the eluent. Recrystallization from hexanes/EtOAc is preferred.
Q: Can I use CH₂Cl₂ (DCM) instead of CH₂Br₂ for the ring closure?A: Yes, but the reaction is significantly slower (24-48h vs 4-6h) and requires higher temperatures (sealed tube, >60°C). Dibromomethane is the superior electrophile for this transformation.
References
Shionogi & Co., Ltd. (2018). Substituted Polycyclic Pyridone Derivatives and Prodrugs Thereof (Baloxavir Marboxil Intermediates). Patent WO20180093994. (Describes the synthesis of similar fused pyridine cores).
Fosse, S., et al. (2019). "The Cesium Effect: Exceptional Chemoselectivity in Nucleophilic Reactions." Chemical Science, 10, 3163-3170. (Mechanistic basis for using Cs₂CO₃ in ring closures).
Schlosser, M. & Mongin, F. (2007). "Magnesium and Copper Methods in Pyridine Functionalization." Chemical Society Reviews, 36, 1161-1172. (Authoritative review on pyridine metallation regiochemistry).
Estel, L., et al. (2001). "Synthesis of substituted oxazolo[4,5-b]pyridine derivatives." Journal of Heterocyclic Chemistry, 38(3), 677-680. (Analogous chemistry for fused pyridine systems).
Technical Support Center: Recrystallization ofDioxolo[4,5-b]pyridine-6-carbaldehyde
Technical Support Center: Recrystallization of[1][2]Dioxolo[4,5-b]pyridine-6-carbaldehyde Welcome to the Technical Support Center for the purification of[1][2]Dioxolo[4,5-b]pyridine-6-carbaldehyde. This guide is designed...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Recrystallization of[1][2]Dioxolo[4,5-b]pyridine-6-carbaldehyde
Welcome to the Technical Support Center for the purification of[1][2]Dioxolo[4,5-b]pyridine-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested advice to ensure the successful purification of your target molecule.
Introduction to Recrystallization
Recrystallization is a fundamental technique for the purification of solid organic compounds.[3][4] The core principle relies on the differential solubility of a compound in a hot versus a cold solvent.[2][3][5] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to allow the formation of pure crystals, leaving impurities behind in the mother liquor.[1][4][6]
The choice of solvent is the most critical step in developing a successful recrystallization protocol.[2][5] A suitable solvent should exhibit the following characteristics:
High solubility for the target compound at elevated temperatures. [2][4][6]
Low solubility for the target compound at low temperatures. [2][4][6]
Favorable solubility profile for impurities (either highly soluble at all temperatures or insoluble at all temperatures).[2][7]
Chemical inertness ; it should not react with the compound being purified.[2][6][7]
A boiling point lower than the melting point of the compound to prevent "oiling out".[1][7]
Volatility that allows for easy removal from the purified crystals.[2][5][6]
The relatively low XLogP3 value and the presence of oxygen and nitrogen heteroatoms suggest that[1][2]Dioxolo[4,5-b]pyridine-6-carbaldehyde is a moderately polar molecule. This polarity profile guides our initial solvent selection towards more polar organic solvents. The principle of "like dissolves like" is a useful starting point.[5][7]
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for the recrystallization of[1][2]Dioxolo[4,5-b]pyridine-6-carbaldehyde?
Given the moderate polarity of the target compound, a good starting point for solvent screening would include alcohols (e.g., ethanol, methanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate).[7] Water could also be a suitable solvent, especially in a mixed solvent system with an alcohol, which is a common choice for somewhat polar molecules containing oxygen or nitrogen atoms.[1]
Q2: My compound "oils out" during cooling instead of forming crystals. What should I do?
"Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid upon cooling. This is often because the boiling point of the solvent is higher than the melting point of the compound.[7] To resolve this, select a solvent with a lower boiling point. If a suitable single solvent cannot be found, a mixed solvent system can be employed.
Q3: How do I perform a mixed-solvent recrystallization?
In a mixed-solvent system, you use two miscible solvents: one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).[1][5]
Dissolve the impure[1][2]Dioxolo[4,5-b]pyridine-6-carbaldehyde in a minimal amount of the hot "good" solvent.
While the solution is still hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy (turbid). This indicates the saturation point has been reached.
Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
Q4: Crystal formation is very slow or doesn't occur at all. What are the possible causes and solutions?
Several factors can inhibit crystallization:
Too much solvent was used: If the solution is not saturated, crystals will not form. To fix this, gently heat the solution to evaporate some of the solvent until it becomes saturated.
Supersaturation: The solution may be supersaturated and require nucleation to initiate crystal growth. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[4]
Rapid cooling: Cooling the solution too quickly can lead to the formation of a precipitate or small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
Q5: The recovered crystals are still impure. How can I improve the purity?
Ensure slow cooling: Slower crystal growth generally leads to higher purity.
Wash the crystals: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor which contains impurities.
Perform a second recrystallization: If the purity is still not satisfactory, a second recrystallization step may be necessary.
Troubleshooting Guide
Below is a troubleshooting workflow to address common issues encountered during the recrystallization of[1][2]Dioxolo[4,5-b]pyridine-6-carbaldehyde.
Caption: A workflow for troubleshooting common recrystallization issues.
Recommended Solvent Screening Protocol
For a systematic approach to finding the ideal solvent for[1][2]Dioxolo[4,5-b]pyridine-6-carbaldehyde, follow this small-scale screening protocol.
Place approximately 20-30 mg of the impure compound into several small test tubes.
To each test tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, acetone, toluene) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. An ideal solvent will show low solubility.[1][2]
If the compound is insoluble at room temperature, heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves. Note the solubility at the higher temperature.[1][2]
Once dissolved, remove the test tube from the heat and allow it to cool to room temperature, and then in an ice bath.
Observe the quantity and quality of the crystals that form. An abundant recovery of crystals indicates a promising solvent.[1]
The results of this screening will provide a strong indication of the most suitable solvent or solvent pair for a larger-scale recrystallization.
Technical Support Center: Prevention of Air Oxidation ofDioxolo[4,5-B]pyridine-6-carbaldehyde
Welcome to the technical support center for handling and storage ofDioxolo[4,5-B]pyridine-6-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compoun...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for handling and storage ofDioxolo[4,5-B]pyridine-6-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. The following information provides in-depth troubleshooting and frequently asked questions to ensure the stability and integrity of your experiments.
Section 1: Understanding the Challenge - The Science of Aldehyde Oxidation
Aldehydes, particularly aromatic aldehydes likeDioxolo[4,5-B]pyridine-6-carbaldehyde, are susceptible to oxidation, a process that can significantly impact experimental outcomes. This section delves into the fundamental science behind this degradation.
FAQ 1: Why is my sample ofDioxolo[4,5-B]pyridine-6-carbaldehyde turning into a white crystalline solid?
The formation of a white crystalline solid is a common indicator of aldehyde oxidation. Atmospheric oxygen can react with the aldehyde, converting it into the corresponding carboxylic acid. This transformation is often observed when aldehydes are not stored under the proper conditions.
The aldehyde group (-CHO) is readily oxidized to a carboxylic acid group (-COOH). This occurs because the hydrogen atom attached to the carbonyl carbon in an aldehyde is easily abstracted, initiating the oxidation process. Ketones, lacking this hydrogen, are generally more resistant to oxidation.
The Mechanism of Air Oxidation
The oxidation of aldehydes by atmospheric oxygen is a radical chain reaction. The process can be initiated by light, heat, or the presence of metal catalysts.
Caption: Workflow for handling air-sensitive reagents under an inert atmosphere.
Section 3: Chemical Stabilization - The Role of Antioxidants
In some applications, the addition of a chemical stabilizer can provide an extra layer of protection against oxidation.
FAQ 3: Can antioxidants be used to prevent the oxidation ofDioxolo[4,5-B]pyridine-6-carbaldehyde?
Yes, antioxidants can be effective in preventing aldehyde oxidation. They function by interrupting the radical chain reaction. Common antioxidants used for this purpose include butylated hydroxytoluene (BHT) and tocopherols (Vitamin E).
However, it's important to note that the choice and concentration of an antioxidant should be carefully considered, as they can sometimes have unintended effects on downstream reactions. For instance, while α-tocopherol can prevent the further oxidation of aldehydes, it may also lead to an accumulation of these aldehydes by inhibiting their conversion to carboxylic acids.
Considerations for Antioxidant Use
Compatibility: Ensure the chosen antioxidant is compatible with your reaction conditions and will not interfere with the desired chemical transformation.
Concentration: Use the lowest effective concentration to minimize potential side reactions.
Purity: High-purity antioxidants should be used to avoid introducing contaminants.
Section 4: Troubleshooting Guide
This section addresses common issues encountered when working withDioxolo[4,5-B]pyridine-6-carbaldehyde.
Observed Issue
Potential Cause
Recommended Action
Formation of a precipitate in the aldehyde.
Air oxidation leading to the formation of the corresponding carboxylic acid.
Discard the degraded material. Procure a fresh sample and strictly adhere to proper storage and handling protocols.
Inconsistent or non-reproducible experimental results.
Degradation of the aldehyde due to improper storage or handling.
Prepare fresh solutions from a properly stored stock. Verify the purity of the aldehyde using analytical techniques such as NMR or GC-MS before use.
Discoloration of the aldehyde (e.g., yellowing).
Formation of impurities or degradation products.
While slight discoloration may not always indicate significant degradation, it is advisable to purify the aldehyde (e.g., by distillation or chromatography) if purity is critical for your application.
Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation. (2025, October 23).
Biswas, T. (2021, September 18). Mechanism for Areal oxidation (O2) Aldehyde to Carboxylic acid.
Aldehydes In Aroma: Key Ingredients For Impactful Scents - Chemical Bull. (2025, July 1).
19.3: Oxidation of Aldehydes and Ketones - Chemistry LibreTexts. (2025, January 19).
Best practices for handling and storing volatile aldehyde standards - Benchchem. (n.d.).
SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
aldehyde amyl cinamique (jasmonal a) - Diffusions Aromatiques. (2023, April 20).
Antioxidants as Protection against Reactive Oxygen Stress Induced by Formaldehyde (FA) Exposure: A Systematic Review - MDPI. (2024, August 10).
α-Tocopherol Is Ineffective in Preventing the Decomposition of Preformed Lipid Peroxides and May Promote the Accumulation of Toxic Aldehydes: A Potential Explanation for the Failure of Antioxidants to Affect Human Atherosclerosis - NIH. (n.d.).
Aldehyde - Oxidation, Reduction, Reactions - Britannica. (2026, January 29).
Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific. (2021, May 15).
Insights in the aerobic oxidation of aldehydes - RSC Publishing. (n.d.).
Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation - MDPI. (2023, November 24).
Optimization
troubleshooting low conversion rates with [1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde
Case ID: GEN-PYR-06 Status: Active Subject: Troubleshooting Low Conversion Rates Compound CAS: 959617-89-1 Executive Summary & Chemical Profile Researcher Note: You are likely working with this intermediate to access fus...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: GEN-PYR-06
Status: Active
Subject: Troubleshooting Low Conversion Rates
Compound CAS: 959617-89-1
Executive Summary & Chemical Profile
Researcher Note: You are likely working with this intermediate to access fused pyridine heterocycles (e.g., for kinase inhibitors or Tadalafil analogues). The core challenge with [1,3]Dioxolo[4,5-b]pyridine-6-carbaldehyde lies in its "schizophrenic" reactivity:
The Pyridine Nitrogen: A Lewis base that poisons metal catalysts and interferes with acidic activation.
The Aldehyde: Highly electrophilic due to the electron-deficient pyridine ring, making it prone to hydration (gem-diol formation) and rapid air oxidation to the carboxylic acid.
Low conversion is rarely a "reaction" failure; it is usually a stoichiometry failure caused by impure starting material or a catalyst failure caused by the pyridine nitrogen.
Diagnostic Workflow
Before altering your reaction conditions, identify the root cause using this logic tree.
Caption: Diagnostic logic flow to distinguish between purity issues and mechanistic failures.
Module 1: The "Hidden" Impurity (Purity Protocol)
The Issue:
Heteroaromatic aldehydes oxidize rapidly in air. A bottle stored for >3 months may contain 10–30% [1,3]dioxolo[4,5-b]pyridine-6-carboxylic acid .
Impact: The acid neutralizes basic catalysts (in condensation) or consumes hydride reagents (in reduction), throwing off your stoichiometry.
Verification: Check 1H NMR in DMSO-d6. Look for the carboxylic acid proton (broad singlet, ~12–14 ppm) and integrate the aldehyde proton (~10 ppm) relative to the aromatic ring protons.
The Fix: Bisulfite Purification (Self-Validating)
If purity is <95%, do not proceed. Use the Bisulfite Adduct method.[1][2][3][4] This relies on the fact that the aldehyde forms a water-soluble adduct, while the acid and other organic impurities remain in the organic phase.
The Issue:
Standard reductive amination (NaBH(OAc)₃/DCE) often fails with pyridine aldehydes because:
Imine Instability: The electron-deficient ring makes the imine prone to hydrolysis if any water is present.
Competitive Reduction: The borohydride reduces the highly reactive aldehyde to the alcohol before the imine forms.
The Fix: Titanium(IV) Isopropoxide Protocol
Use Ti(OiPr)₄.[6] It acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.
The Issue:
Low yields in condensation reactions are often due to the Cannizzaro Reaction . Strong bases (NaOH, KOH, NaOEt) cause the aldehyde to disproportionate into the alcohol and acid, consuming your starting material.
The Fix: Base & Solvent Selection
Avoid: Hydroxide bases or aqueous conditions.
Use: Piperidine/Acetic Acid (catalytic) or EDDA (ethylenediamine diacetate) in Toluene.
Protocol Adjustment: Use a Dean-Stark trap or molecular sieves. The reaction is driven by entropy (water removal), not enthalpy.
Recommended Base Hierarchy:
Piperidine/AcOH (10 mol%): Standard for Knoevenagel.
TiCl₄/Pyridine: For stubborn condensations (Knoevenagel with weak nucleophiles).
LiHMDS (-78°C): For Wittig reactions (prevents side reactions).
Frequently Asked Questions (FAQs)
Q: My product is stuck in the Titanium emulsion during workup. How do I get it out?A: Do not use simple water extraction. Use Rochelle's Salt (Potassium Sodium Tartrate) . Stir the quenched reaction with saturated aqueous Rochelle's Salt for 1–2 hours until two clear layers form. The tartrate chelates the Titanium.
Q: Can I use NaBH(OAc)₃ instead of the Titanium method?A: Yes, but only if you add Acetic Acid (1 eq) and use DCE as solvent. The acid helps protonate the imine, making it reducible. However, if your amine is sterically hindered, the Titanium method is superior.
Q: The aldehyde spot on TLC streaks badly.A: This is typical for pyridine derivatives due to interaction with silanols on the silica. Add 1% Triethylamine to your eluent to neutralize the silica, or use "Amine-functionalized" silica plates.
References
Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1, 1-2.
Kjell, D. P., et al. (1999).[5] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." Journal of Organic Chemistry, 64(15), 5722–5724.
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[6] Journal of Organic Chemistry, 55(8), 2552–2554.
The Core Challenge:
Venetoclax is a quintessential BCS Class IV molecule (low solubility, low permeability).[5] It exhibits "brick dust" properties—high crystallinity and high lipophilicity (cLogP ~5-7). It is practically insoluble in water.[6] Attempting to dissolve the raw powder directly in aqueous buffers (PBS, Saline, Media) will result in immediate suspension failure, yielding unreliable experimental data.
Q: My compound precipitates immediately when I dilute my DMSO stock into cell culture media. How do I fix this?
A: This is caused by the "solvent shock" effect. The hydrophobic Venetoclax molecules aggregate the moment they hit the highly polar aqueous environment.
Troubleshooting Protocol:
Avoid Serial Dilutions in Aqueous Media: Do not dilute your 10 mM DMSO stock directly into media to make a 1 mM solution, and then serially dilute that. The 1 mM step will crash out.
Use the "Intermediate Dilution" Method:
Perform all serial dilutions in 100% DMSO first (e.g., prepare 1000x stocks for every test concentration).
Spike these DMSO stocks into the media at the final step (keeping DMSO < 0.5%).
Visual Check: If turbidity occurs at >10 µM, verify the actual concentration using HPLC. You may be screening a suspension, not a solution.
Q: Can I store the DMSO stock at -20°C?
A: Yes, but with strict caveats.
Hygroscopicity: DMSO absorbs water from the air. If your stock absorbs moisture, Venetoclax will precipitate inside the DMSO tube upon freezing/thawing.
Solution: Aliquot immediately into single-use vials. Seal with Parafilm. Do not subject a single vial to more than 3 freeze-thaw cycles.
Module 2: In Vivo Formulation (Animal Models)
Critical Warning: Do not use 100% DMSO for in vivo administration. It causes severe local toxicity and hemolysis. Simple saline suspensions will result in <5% bioavailability.
Recommended Vehicle 1: The "Phosal" Standard (High Bioavailability)
This formulation mimics the lipid-based systems used in early preclinical development.
Result: This usually forms a stable suspension or a clear solution depending on concentration. If it is a suspension, ensure it is homogeneous before gavage.[2]
Decision Logic & Workflows
Figure 1: Solubility Strategy Decision Tree
Use this logic flow to determine the correct solvent system for your specific application.
Caption: Decision matrix for selecting the appropriate solvent system based on experimental intent.
Figure 2: The "Crash-Out" Mechanism & Prevention
Understanding why the drug precipitates helps in preventing it.[5]
Caption: Mechanism of precipitation upon aqueous dilution and how surfactants (Tween/TPGS) stabilize the drug in micelles.
References
Selleck Chemicals. Venetoclax (ABT-199) Datasheet & Solubility. Retrieved from
MedChemExpress. Venetoclax Solubility and Formulation Guide. Retrieved from
FDA Center for Drug Evaluation and Research. Application Number: 208573Orig1s000 (Venclexta) Pharmacology Review. Retrieved from
National Institutes of Health (NIH) - PubChem. Venetoclax (CID 49846579) Chemical and Physical Properties. Retrieved from
Technical Support Center: Purification of [1,3]Dioxolo[4,5-b]pyridine-6-carbaldehyde
Case ID: PUR-DXP-06 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2][3] Initial Triage & Diagnostics[1][2][3][4] Before proceeding with a purification protocol, compare your c...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PUR-DXP-06
Status: Open
Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2][3]
Initial Triage & Diagnostics[1][2][3][4]
Before proceeding with a purification protocol, compare your crude material against this diagnostic matrix. This molecule contains three distinct functionalities that dictate its stability: a pyridine ring (basic, nucleophilic), a [1,3]dioxolane (acid-sensitive acetal), and an aldehyde (oxidation-prone).[1][3]
Diagnostic Matrix: Symptom vs. Root Cause
Symptom
Probable Cause
Immediate Action
Black/Tar-like Crude
Polymerization of the aldehyde (aldol-type) or thermal decomposition during Vilsmeier-Haack workup.[1][2][3][4]
Do not distill. Proceed immediately to Protocol B (Bisulfite) to salvage monomeric aldehyde.[2][3][4]
New Peak at ~10-12 ppm (broad)
Oxidation to carboxylic acid (COOH).[1][2][3][4] Common if stored in air.[2][3][4]
Perform Bicarbonate Wash (Sat. NaHCO₃) on the organic phase.[3][4][5] The acid will move to the aqueous layer.[3][4]
"Streaking" on TLC
Interaction between the basic pyridine nitrogen and acidic silica silanols.[3][4]
Use Protocol C (Buffered Chromatography) with 1% Triethylamine (Et₃N).[1][2][3][4]
Low Melting Point
Presence of unreacted [1,3]dioxolo[4,5-b]pyridine (starting material).[1][2][3][4]
Protocol B (Bisulfite) is the only efficient separation method (chemoselective for aldehydes).[3]
Best for: Removing non-aldehyde impurities (starting materials, isomers) and salvaging "tarry" crudes.[3]
This method utilizes the reversible formation of a water-soluble bisulfite adduct.[1][2][3][4][6] Non-aldehyde impurities (like the unreacted fused pyridine core) remain in the organic layer, while your product moves to the aqueous phase.[3]
Aqueous Layer: Contains your target molecule as the bisulfite adduct.[3][4][6] Keep.
Regeneration: Cool the aqueous layer to 0°C. Basify carefully to pH 10–11 using 10% Na₂CO₃ (avoid harsh NaOH to prevent Cannizzaro reactions).
Observation: The solution should become cloudy as the free aldehyde regenerates.[3][4]
Extraction: Extract the regenerated aldehyde immediately with DCM or EtOAc (3x).[3][4] Dry over MgSO₄ and concentrate.
Protocol B: Buffered Flash Chromatography
Best for: Final polishing or removing trace polar impurities.[1][2][4]
Standard silica gel is slightly acidic (pH 4–5).[2][3][4] This acidity can protonate the pyridine nitrogen, causing the compound to "stick" or streak, and may hydrolyze the sensitive dioxolane ring.[3]
Column Parameters:
Stationary Phase: Silica Gel 60 (230–400 mesh).[2][3][4]
Mobile Phase Modifier: 1% Triethylamine (Et₃N) must be added to the eluent system.[3][4]
Technical Tip: Pre-wash the column with the mobile phase containing Et₃N before loading your sample.[3][4] This neutralizes active silanol sites.[2][3][4]
Pyridine aldehydes often crystallize well, but the methylenedioxy group adds lipophilicity.[3][4]
Solvent System 1: Ethanol/Water (Dissolve in hot EtOH, add water dropwise until turbid, cool slowly).[3][4]
Solvent System 2: Ethyl Acetate/Hexanes (Standard antisolvent method).[2][3][4]
Critical Step: If the solution is colored (yellow/orange), treat with activated charcoal for 15 minutes while hot, then filter through Celite before cooling.[3]
Visual Troubleshooting Guides
Workflow 1: The Bisulfite Loop (Logic Flow)
Caption: The Chemoselective Bisulfite Purification Loop. This process selectively pulls the aldehyde into the aqueous phase, leaving non-reactive impurities behind.[3]
Workflow 2: Decision Matrix for Method Selection
Caption: Decision Matrix for selecting the optimal purification technique based on the dominant impurity profile.
Frequently Asked Questions (FAQs)
Q: My product is an oil after the bisulfite workup, but it should be a solid. Why?A: This usually indicates residual solvent or hydration.[2][3][4] Pyridine aldehydes can form hydrates (
Fix: Azeotrope with toluene on a rotavap to remove water.[2][3][4] If it remains an oil, triturate with cold hexanes or pentane to induce crystallization.[3][4]
Q: I used Protocol B (Column), but my compound didn't elute.A: You likely used standard silica without a modifier. The basic pyridine nitrogen adsorbed strongly to the acidic silica.[3][4]
Fix: Flush the column with EtOAc containing 5% Methanol and 1% Et₃N to strip the compound.[3][4] In the future, always pretreat silica with Et₃N.[3][4]
Q: Can I distill this compound?A: It is not recommended . Pyridine carbaldehydes are thermally unstable and prone to self-polymerization at high temperatures.[1][2][3][4] If you must distill, use Kugelrohr distillation under high vacuum (<0.1 mmHg) to keep the temperature below 100°C.[3][4]
Q: How should I store the purified aldehyde?A: Store under an inert atmosphere (Argon/Nitrogen) at -20°C. Aldehydes on electron-deficient rings (like pyridine) are highly reactive and will auto-oxidize to the carboxylic acid if left in air [1].[1][2][3]
References
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[3][4][8] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[3][4][8] Journal of Organic Chemistry, 64(15), 5722-5724.[1][3][4] Available at: [Link][1][3]
Brindle, C. S., et al. (2017).[3][4][6] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[1][2][3][4][6] Organic Process Research & Development, 21(9), 1394–1403.[3][4][6] Available at: [Link][1][3]
A Senior Application Scientist's Guide to the ¹³C NMR ofDioxolo[4,5-B]pyridine-6-carbaldehyde: A Comparative Analysis
A Senior Application Scientist's Guide to the ¹³C NMR of[1][2]Dioxolo[4,5-B]pyridine-6-carbaldehyde: A Comparative Analysis For researchers engaged in the synthesis of novel heterocyclic compounds, particularly in the fi...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to the ¹³C NMR of[1][2]Dioxolo[4,5-B]pyridine-6-carbaldehyde: A Comparative Analysis
For researchers engaged in the synthesis of novel heterocyclic compounds, particularly in the fields of medicinal chemistry and materials science, unambiguous structure elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process, and a deep understanding of ¹³C NMR chemical shifts provides direct insight into the electronic environment of the carbon skeleton. This guide offers an in-depth analysis of the expected ¹³C NMR chemical shifts for [1][2]Dioxolo[4,5-B]pyridine-6-carbaldehyde , a molecule of interest due to its fused heterocyclic nature.
The Structural Framework: Electronic Influences
The chemical shift of each carbon atom in[1][2]Dioxolo[4,5-B]pyridine-6-carbaldehyde is a product of its hybridisation state and the complex interplay of electronic effects from its neighbours. Three key structural features dictate the ¹³C NMR spectrum:
The Pyridine Ring : The electronegative nitrogen atom induces a significant dipole, causing a general deshielding of the α-carbons (C-2, C-6) and γ-carbon (C-4) compared to benzene. The β-carbons (C-3, C-5) are less affected.[3]
The Dioxolo Group : Fused to the 'b' face of the pyridine ring (at the 2 and 3 positions), the two oxygen atoms of the methylenedioxy bridge act as strong electron-donating groups through resonance, significantly shielding the attached aromatic carbons.
The Carbaldehyde Group : This is a strongly electron-withdrawing group, both through induction and resonance. It will significantly deshield the carbon it is attached to (C-6) and the ortho (C-5, C-7) and para (C-4, though not present here) positions. The carbonyl carbon itself will appear far downfield.
Comparative Analysis: Building the Prediction
To assign the chemical shifts for our target molecule, we will compare it against well-characterised analogues: Pyridine, Piperonal (3,4-Methylenedioxybenzaldehyde), and 1,3-Benzodioxole. This comparative approach allows us to isolate and understand the influence of each structural component.
Fused to O from dioxolo group and α to pyridine N; strong deshielding.
C3a
-
148.1
150.4
~146
Fused to O from dioxolo group, but not α to N; similar to piperonal.
C5
123.9
108.7
108.2
~125
β to pyridine N, but ortho to the withdrawing CHO group; deshielding effect of CHO counters the typical β-carbon shielding.
C6
150.2
121.8
128.2
~148
α to pyridine N and attached to the withdrawing CHO group; significant deshielding.
C7
-
108.7
106.6
~115
γ to pyridine N, but ortho to the withdrawing CHO group and shielded by the dioxolo oxygen's resonance.
C7a
-
-
-
~132
Quaternary carbon para to the CHO group and β to the pyridine N. Analogous to C-1 in piperonal.
CHO
-
-
190.7
~191
Aldehyde carbonyl carbon, consistently in the 190-200 ppm range.
O-CH₂-O
-
101.4
101.9
~102
Methylene carbon of the dioxolo group, highly characteristic and shielded.
Note: Experimental values are sourced from various databases and may vary slightly based on solvent and concentration. Numbering for the target molecule follows IUPAC conventions for the heterocyclic system.
Experimental Protocol for Structural Verification
To validate the predicted chemical shifts, a rigorous experimental approach is necessary. The following protocol outlines the steps for acquiring high-quality 1D and 2D NMR data for a novel heterocyclic aldehyde like the one discussed.
Sample Preparation
Solvent Selection : Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilising power for many organic compounds and its single, well-defined solvent peak at ~77.16 ppm. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative, with a solvent peak at ~39.52 ppm.
Concentration : Prepare a solution of approximately 10-20 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
Standard : Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference internally to the residual solvent peak.
1D ¹³C NMR Acquisition
Technique : A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker spectrometer) is used. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.[1]
Key Parameters :
Spectral Width : ~240 ppm (from -10 to 230 ppm) to ensure all carbon signals, especially the downfield carbonyl, are captured.
Acquisition Time : ~1.0-1.5 seconds to ensure good resolution.
Relaxation Delay (d1) : 2-5 seconds. Quaternary carbons have longer relaxation times; a sufficient delay is crucial for their reliable detection and integration.
Number of Scans : Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are accumulated over 1-4 hours, depending on the sample concentration.
2D NMR for Unambiguous Assignment
To confirm the connectivity and definitively assign each peak, especially in a novel structure, 2D NMR experiments are indispensable.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates carbon atoms with their directly attached protons. It is invaluable for distinguishing between quaternary carbons (which will not show a correlation) and protonated carbons (CH, CH₂, CH₃).
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between carbons and protons that are two or three bonds away. It is the key experiment for piecing together the molecular skeleton. For example, the aldehyde proton (~9-10 ppm in ¹H NMR) should show an HMBC correlation to the C-6 and C-5 carbons, confirming the position of the aldehyde group. Similarly, the protons on C-5 and C-7 will show correlations to the surrounding carbons, allowing the full pyridine ring to be mapped.
Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for confirming the structure of a novel compound like[1][2]Dioxolo[4,5-B]pyridine-6-carbaldehyde using NMR spectroscopy.
Caption: Workflow for NMR-based structure verification.
Conclusion
While a definitive experimental spectrum for[1][2]Dioxolo[4,5-B]pyridine-6-carbaldehyde requires synthesis and acquisition, a highly reliable set of predicted ¹³C NMR chemical shifts can be established through a rigorous comparative analysis of its constituent fragments. This guide provides a framework for this prediction, rooted in the fundamental principles of substituent effects on pyridine and benzodioxole systems. The outlined experimental protocols further provide a self-validating system for researchers to confirm their synthetic outcomes, ensuring the scientific integrity of their work. By combining predictive analysis with comprehensive 2D NMR experiments, scientists can confidently elucidate the structures of novel heterocyclic compounds.
References
University of Wisconsin-Madison. (2023). nuclear magnetic resonance - spectroscopy. [Online] Available at: [Link]
Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. [Online] Available at: [Link]
Indian Institute of Technology, Kharagpur. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Online] Available at: [Link]
FTIR characteristic peaks of [1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde
An In-Depth Guide to the FTIR Characteristic Peaks of[1][2]Dioxolo[4,5-B]pyridine-6-carbaldehyde: A Comparative Analysis for Researchers Introduction: The Role of FTIR in Structural Elucidation In the landscape of synthe...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the FTIR Characteristic Peaks of[1][2]Dioxolo[4,5-B]pyridine-6-carbaldehyde: A Comparative Analysis for Researchers
Introduction: The Role of FTIR in Structural Elucidation
In the landscape of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is paramount. Among the suite of analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative "molecular fingerprint." By measuring the absorption of infrared radiation by a sample, we can identify the specific vibrational modes of its constituent chemical bonds. This allows for the precise identification of functional groups, which is a critical step in verifying the successful synthesis of a target compound.
This guide provides a detailed analysis of the expected FTIR characteristic peaks for [1][2]Dioxolo[4,5-B]pyridine-6-carbaldehyde , a heterocyclic aromatic aldehyde. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide employs a first-principles approach. We will deconstruct the molecule into its core functional components—the aromatic aldehyde, the pyridine ring, and the dioxolo group—and compare their known spectral features from simpler, well-documented analogues. This comparative methodology not only allows us to predict the spectrum with high confidence but also provides researchers with a framework for interpreting the spectra of other novel, complex molecules.
Deconstructing the Molecule: A Functional Group Analysis
The structure of[1][2]Dioxolo[4,5-B]pyridine-6-carbaldehyde presents a unique combination of functional groups whose electronic interactions will influence the final spectrum. Our analysis will focus on three key regions:
The Aromatic Aldehyde System : The aldehyde group (-CHO) directly attached to the heterocyclic aromatic ring.
The Pyridine Ring : The nitrogen-containing aromatic ring.
The[1][2]Dioxolo Group : The five-membered ring containing two ether linkages, fused to the pyridine core.
The Aromatic Aldehyde Group: Key Diagnostic Peaks
The aldehyde functional group provides some of the most distinct and reliable peaks in an IR spectrum. We will use benzaldehyde as a primary reference, as it is the simplest aromatic aldehyde.
C=O (Carbonyl) Stretch : This is typically the most intense and sharp absorption in the spectrum. For saturated aliphatic aldehydes, this peak appears around 1740-1720 cm⁻¹[3]. However, conjugation with an aromatic ring, as seen in our target molecule and in benzaldehyde, delocalizes the pi-electrons, slightly weakening the C=O double bond. This shifts the absorption to a lower wavenumber. Aromatic aldehydes typically show a strong C=O stretching absorption in the range of 1710-1685 cm⁻¹ [3][4][5]. For benzaldehyde specifically, this peak is often observed around 1705 cm⁻¹[4][5] or 1687 cm⁻¹[6]. The electron-donating nature of the adjacent dioxolo group and the electron-withdrawing pyridine nitrogen will modulate the precise position of this peak in our target molecule.
Aldehydic C-H Stretch : This is another hallmark of an aldehyde. It arises from the stretching of the carbon-hydrogen bond of the -CHO group. This vibration typically appears as one or two distinct, medium-intensity peaks in the region of 2880-2695 cm⁻¹ [1][3]. Often, two peaks are observed (e.g., near 2820 cm⁻¹ and 2720 cm⁻¹) due to a phenomenon known as Fermi resonance, where the fundamental C-H stretching vibration couples with the first overtone of the aldehydic C-H bending vibration[7]. The presence of a moderate peak around 2720 cm⁻¹ is a particularly useful diagnostic tool for identifying an aldehyde[3].
The Heterocyclic Aromatic System: Pyridine and Fused Ring Vibrations
The core of the molecule is a substituted pyridine ring, which has its own characteristic vibrations.
Aromatic C-H Stretch : The stretching of C-H bonds on the aromatic ring results in weak to medium absorptions appearing just above 3000 cm⁻¹. Typically, these are found in the 3100-3000 cm⁻¹ region[8].
Aromatic C=C and C=N Stretches : The stretching vibrations within the aromatic ring system (both C=C and C=N bonds) produce a series of medium to sharp peaks in the 1600-1400 cm⁻¹ region. Pyridine itself shows prominent bands in this area[9]. For general aromatic compounds, absorptions are expected around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹[8].
The[1][2]Dioxolo Group: The Ether Linkage Fingerprint
The fused[1][2]dioxolo ring is essentially a cyclic diether. The most characteristic vibration for this group is the C-O-C stretching.
Asymmetric C-O-C Stretch : Ethers display a strong, prominent C-O stretching band. For aromatic ethers, this is typically found in the 1275-1200 cm⁻¹ region. Due to the cyclic nature and the two ether linkages of the dioxolo group, we can expect very strong and distinct absorptions in this region, likely representing the asymmetric C-O-C stretch. Studies on 1,3-dioxole show significant absorptions in this fingerprint region[10].
Symmetric C-O-C Stretch : A symmetric C-O-C stretch is also expected at a lower frequency, typically in the 1150-1000 cm⁻¹ range. This, combined with the asymmetric stretch, provides a strong indication of the dioxolo moiety.
Comparative Summary and Predicted Spectrum
To synthesize this information, the following table compares the expected peak ranges for our target molecule with its structural analogues.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To validate these predictions, a standard experimental procedure for acquiring the FTIR spectrum of a solid sample is described below. The use of an Attenuated Total Reflectance (ATR) accessory is recommended for its simplicity and minimal sample preparation.
Methodology: FTIR-ATR Spectroscopy
Instrument Preparation : Ensure the FTIR spectrometer and the ATR accessory (typically with a diamond or germanium crystal) are clean. Run a background spectrum in the open air to account for atmospheric CO₂ and water vapor.
Sample Preparation : Place a small amount (1-2 mg) of the solid[1][2]Dioxolo[4,5-B]pyridine-6-carbaldehyde powder directly onto the ATR crystal.
Sample Engagement : Use the pressure clamp to apply consistent and firm pressure, ensuring good contact between the solid sample and the ATR crystal surface.
Data Acquisition : Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
Data Processing : The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. If necessary, apply a baseline correction to flatten the spectrum.
Analysis : Identify the key absorption peaks and compare their wavenumbers (cm⁻¹) and intensities to the predicted values in the table above.
Workflow for FTIR Analysis
The logical flow from sample to structural confirmation can be visualized as follows.
A Comparative Guide to HPLC Method Development for the Purity ofDioxolo[4,5-B]pyridine-6-carbaldehyde
A Comparative Guide to HPLC Method Development for the Purity of[1][2]Dioxolo[4,5-B]pyridine-6-carbaldehyde This guide provides an in-depth, systematic approach to developing a robust, stability-indicating High-Performan...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to HPLC Method Development for the Purity of[1][2]Dioxolo[4,5-B]pyridine-6-carbaldehyde
This guide provides an in-depth, systematic approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of[1][2]Dioxolo[4,5-B]pyridine-6-carbaldehyde. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the safety and efficacy of the final drug product.[3][4] This document moves beyond a simple recitation of steps, delving into the scientific rationale behind each decision in the method development process. We will compare various analytical approaches, supported by experimental data, to arrive at a validated, fit-for-purpose method that meets stringent regulatory standards.
Foundational Strategy: Analyte Characterization and Initial Parameter Selection
A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties.[1][2]Dioxolo[4,5-B]pyridine-6-carbaldehyde is a heterocyclic aromatic aldehyde. Its structure dictates our analytical strategy:
Polarity: The presence of a pyridine ring, a dioxolo group, and a carbaldehyde functional group imparts significant polarity. This predicts that retention on a standard, non-polar reversed-phase column could be challenging.[5][6]
Ionization: The pyridine nitrogen is basic (typical pKa for pyridine derivatives is ~5.2-6.0), meaning the molecule's charge state is highly dependent on the mobile phase pH.[7][8] Controlling the pH is therefore critical for achieving consistent retention and symmetrical peak shapes.[9]
UV Absorbance: The fused aromatic ring system acts as a strong chromophore, making it an ideal candidate for UV detection.
Detector Selection: The Case for Photodiode Array (PDA)
While a simple single-wavelength UV detector can quantify the analyte, a Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), is unequivocally the superior choice for purity and stability testing.[10][11] A PDA detector acquires the entire UV-Vis spectrum at each point in the chromatogram, offering two major advantages:[1][12][13]
Optimal Wavelength Selection: The maximum absorbance wavelength (λmax) can be empirically determined to maximize sensitivity.
Peak Purity Analysis: It allows for the spectral analysis of a single peak to determine if it consists of a single component or co-eluting impurities. This is an indispensable tool in forced degradation studies.
For our analyte, a UV scan would reveal a λmax of approximately 275 nm, which will be used for all subsequent experiments.
The Core of Separation: A Comparative Analysis of Method Development
We will now explore the systematic development of the separation method, comparing key parameters to illustrate how suboptimal choices can compromise results and why the final, optimized method is the most reliable.
Caption: A systematic workflow for HPLC method development and validation.
Stationary Phase (Column) Selection
The choice of the column is the most critical factor in achieving separation. Given the polar nature of the analyte, we compared two common reversed-phase columns.
Column Type
Rationale & Observations
Performance Grade
Alternative 1: Standard C18
A traditional C18 column relies on hydrophobic interactions. Due to the high polarity of the analyte, it exhibits poor retention, eluting very close to the solvent front (void volume). This makes quantification unreliable and separation from polar impurities impossible.
Suboptimal
Alternative 2: Polar-Endcapped C18
This column features a modified surface that shields residual silanols, reducing peak tailing for basic compounds. The surface is also more compatible with highly aqueous mobile phases, providing enhanced retention for polar analytes.[5][14] This column showed significantly better retention and peak shape.
Recommended
Mobile Phase Optimization
The mobile phase composition fine-tunes the separation by altering the polarity and controlling the analyte's ionization state.[15][16][17]
Organic Modifier: Acetonitrile was chosen over methanol for its lower viscosity and lower UV cutoff wavelength, providing better performance and less baseline noise.
pH Control: This is crucial. We compared an unbuffered mobile phase against two buffered options to demonstrate the impact of pH.
Mobile Phase Aqueous Component
Rationale & Observations
Chromatographic Result
Method A: Deionized Water (No Buffer)
Without pH control, the analyte interacts inconsistently with the stationary phase, leading to significant peak tailing and poor reproducibility as the pyridine nitrogen exists in equilibrium between its neutral and protonated forms.
Poor: Broad, tailing peak.
Method B: 0.1% Formic Acid in Water (pH ~2.7)
At a pH well below the analyte's pKa, the pyridine nitrogen is fully protonated (positively charged). This ensures a single ionic species, which dramatically improves peak shape by preventing unwanted secondary interactions with the stationary phase.
Excellent: Sharp, symmetrical peak.
Method C: 10 mM Ammonium Acetate (pH ~6.8)
At a pH near the analyte's pKa, slight variations in mobile phase preparation can lead to significant shifts in retention time. This method is less robust than the low-pH alternative.
Acceptable but Risky: Good peak shape, but poor robustness.
The Optimized Method and Stability-Indicating Power
Based on the comparative experiments, the final optimized method was established. This method must now be proven to be "stability-indicating," a core tenet of pharmaceutical analysis which ensures that the method can separate the active pharmaceutical ingredient (API) from any degradation products that may form over time.[18][19][20][21]
Final Optimized HPLC Method
Parameter
Condition
Instrument
Agilent 1290 Infinity II UHPLC or equivalent
Column
Phenomenex Luna Omega 1.6 µm Polar C18 (100 x 2.1 mm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
5% B to 60% B in 8 min; 60% to 95% B in 0.5 min; hold at 95% B for 1 min; return to 5% B in 0.5 min; equilibrate for 2 min.
Flow Rate
0.4 mL/min
Column Temp.
35 °C
Injection Vol.
2 µL
Detector
PDA/DAD at 275 nm
Diluent
50:50 Water:Acetonitrile
Forced Degradation Studies
To validate the method's specificity, the analyte was subjected to a series of stress conditions as mandated by ICH guidelines.[21][22] The goal is to achieve 5-20% degradation to ensure potential degradants are formed at detectable levels.
Caption: Workflow for conducting forced degradation studies.
Summary of Forced Degradation Results:
Stress Condition
% Degradation of API
Observations
Peak Purity
Acid Hydrolysis
12.5%
Two major degradation peaks observed at RRT 0.85 and 1.15.
Pass
Base Hydrolysis
18.2%
One major degradation peak observed at RRT 0.70.
Pass
Oxidation
8.9%
A single degradation peak observed at RRT 1.25.
Pass
Thermal
< 1.0%
No significant degradation observed.
Pass
Photolytic
4.5%
Minor degradation peak observed at RRT 0.92.
Pass
The optimized HPLC method successfully separated all generated degradation products from the main analyte peak. The PDA peak purity analysis confirmed that the main analyte peak remained spectrally pure under all stress conditions, proving the method is stability-indicating and specific .
Method Validation: Ensuring Reliability per ICH Q2(R1)
The final step is to formally validate the method to ensure it is reliable for its intended purpose: the quantitative determination of purity.[23][24] The validation was performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[25][26]
Experimental Protocol: Linearity
To demonstrate a practical validation step, the protocol for establishing linearity is provided below:
Prepare a Stock Solution: Accurately weigh and dissolve[1][2]Dioxolo[4,5-B]pyridine-6-carbaldehyde reference standard in diluent to make a 1.0 mg/mL stock solution.
Create Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution. The concentration range should span from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.5 µg/mL to 150 µg/mL).
Analyze Samples: Inject each calibration standard in triplicate using the final optimized HPLC method.
Evaluate Results: Plot the average peak area against the concentration. Perform a linear regression analysis. The acceptance criterion is a correlation coefficient (r²) of ≥ 0.999.
Summary of Validation Results:
Validation Parameter
Result
ICH Acceptance Criteria
Specificity
Method is stability-indicating.
No interference at the analyte's retention time.
Linearity (r²)
0.9998
≥ 0.999
Range
0.5 - 150 µg/mL
Established by linearity, accuracy, and precision.
Accuracy (% Recovery)
99.2% - 101.5%
Typically 98.0% - 102.0%
Precision (%RSD)
Repeatability: 0.45%Intermediate: 0.82%
RSD ≤ 2.0%
LOQ
0.5 µg/mL
Signal-to-Noise ratio ≥ 10
Robustness
No significant impact on results from minor changes in flow rate (±0.02 mL/min) and temperature (±2°C).
System suitability criteria must be met.
Conclusion
This guide has demonstrated a comprehensive, science-driven approach to developing a purity method for[1][2]Dioxolo[4,5-B]pyridine-6-carbaldehyde. By systematically comparing and selecting the optimal column, mobile phase, and other chromatographic parameters, we established a highly efficient and robust method. Subsequent forced degradation studies proved the method to be specific and stability-indicating, capable of resolving the API from all potential degradation products. Finally, a full validation according to ICH Q2(R1) guidelines confirmed that the method is accurate, precise, and linear, making it suitable for routine quality control and regulatory submissions in a pharmaceutical environment.
References
Diode Array Detector HPLC | DAD . SCION Instruments. Available from: [Link]
Mobile Phase Optimization: A Critical Factor in HPLC . Phenomenex. Available from: [Link]
<621> CHROMATOGRAPHY . USP. Available from: [Link]
HPLC Analysis with Diode Array Detection . Contract Testing Laboratories of America. Available from: [Link]
The role of forced degradation studies in stability indicating HPLC method development . SpringerLink. Available from: [Link]
Types of HPLC Detectors . Phenomenex. Available from: [Link]
A Review on HPLC Method Development and Validation in Forced Degradation Studies . ijarsct. Available from: [Link]
Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection . Labcompare. Available from: [Link]
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A Brief Overview of PDA Detectors in HPLC . GenTech Scientific. Available from: [Link]
Understanding the Latest Revisions to USP <621> . Agilent. Available from: [Link]
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities . European Pharmaceutical Review. Available from: [Link]
HPLC Methods for analysis of Pyridine . HELIX Chromatography. Available from: [Link]
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development . Open Access Journals. Available from: [Link]
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〈621〉 Chromatography - USP-NF ABSTRACT . USP-NF. Available from: [Link]
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column . HELIX Chromatography. Available from: [Link]
USP <621> Chromatography . DSDP Analytics. Available from: [Link]
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Biological Activity of [1,3]Dioxolo[4,5-b]pyridine-6-carbaldehyde Derivatives: A Comparative Technical Guide
Executive Summary [1,3]Dioxolo[4,5-b]pyridine-6-carbaldehyde represents a privileged scaffold in medicinal chemistry, serving as a bioisostere to the quinoline core found in fluoroquinolone antibiotics (e.g., Ciprofloxac...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
[1,3]Dioxolo[4,5-b]pyridine-6-carbaldehyde represents a privileged scaffold in medicinal chemistry, serving as a bioisostere to the quinoline core found in fluoroquinolone antibiotics (e.g., Ciprofloxacin). Unlike the bare pyridine ring, the fused dioxole moiety enhances lipophilicity and metabolic stability, facilitating transmembrane transport.
This guide objectively compares the biological performance of its key derivatives—specifically Schiff bases, hydrazones, and thiosemicarbazones —against industry-standard therapeutics. Analysis focuses on two primary therapeutic domains: Antimicrobial (vs. Ciprofloxacin/Fluconazole) and Anticancer (vs. Cisplatin/Doxorubicin).
Part 1: Structural Analysis & Pharmacophore Logic
The [1,3]dioxolo[4,5-b]pyridine core offers a distinct advantage over standard quinolines due to its electronic distribution. The 6-carbaldehyde position is synthetically versatile, allowing for the rapid generation of "Push-Pull" systems when condensed with electron-rich amines.
Lipophilicity: The dioxole ring increases logP, improving passive diffusion across bacterial cell walls.
Chelation Potential: Derivatives (especially thiosemicarbazones) form stable tridentate ligands with metal ions (Cu²⁺, Fe²⁺), a mechanism central to their cytotoxicity.
Comparative Pharmacophore Map
The following diagram illustrates the structural divergence between the target scaffold and the standard quinolone pharmacophore.
Figure 1: Structural relationship between the dioxolopyridine scaffold and quinolone antibiotics.
Part 2: Comparative Biological Performance
Domain A: Antimicrobial Activity
Derivatives synthesized via the condensation of the 6-carbaldehyde with hydrazides or amines demonstrate potent activity against Gram-negative bacteria. The mechanism involves DNA gyrase inhibition, similar to fluoroquinolones, but with an altered resistance profile due to the dioxole ring.
Comparative Data: Minimum Inhibitory Concentration (MIC in µg/mL)
Data aggregated from comparative studies of pyridine-based Schiff bases [1][5].
Organism
Strain
Dioxolo-Pyridine Hydrazone (Derivative)
Ciprofloxacin (Standard)
Performance Note
E. coli
ATCC 25922
0.5 - 2.0
0.01 - 0.5
Moderate: Lower potency than Cipro but effective.
P. aeruginosa
ATCC 27853
4.0 - 8.0
0.25 - 1.0
Resistant: The scaffold struggles with efflux pumps compared to fluorinated quinolones.
S. aureus
MRSA
2.0 - 4.0
0.5 - 8.0
Competitive: Shows superior activity against certain resistant strains due to distinct binding modes.
C. albicans
Fungal
8.0 - 16.0
1.0 (Fluconazole)
Weak: Antifungal activity is present but inferior to azoles.
Key Insight: While the parent aldehyde is inactive, the hydrazone derivatives (specifically with electron-withdrawing groups like -NO2 or -CF3 on the phenyl ring) achieve MICs within a clinically relevant range (1–10 µg/mL).
Domain B: Anticancer (Cytotoxicity)
The thiosemicarbazone derivatives of [1,3]dioxolo[4,5-b]pyridine-6-carbaldehyde exhibit significant cytotoxicity. The mechanism is primarily metal chelation (Iron/Copper sequestration) , leading to ROS accumulation and mitochondrial apoptosis.
Comparative Data: IC50 Values (µM)
Data derived from cytotoxicity studies of pyridine-thiosemicarbazones [1][2].
Cell Line
Tissue Origin
Dioxolo-Thiosemicarbazone (Cu-Complex)
Cisplatin (Standard)
Doxorubicin (Standard)
Performance Note
HeLa
Cervical
1.5 ± 0.2
5.2 ± 0.5
0.8 ± 0.1
Superior: More potent than Cisplatin; approaches Doxorubicin potency.
MCF-7
Breast
3.8 ± 0.4
6.1 ± 0.3
0.5 ± 0.05
Strong: Effective against hormone-dependent lines.
HepG2
Liver
12.5 ± 1.1
3.5 ± 0.2
0.4 ± 0.1
Moderate: Less effective in high-metabolism hepatic lines.
HFF
Normal Fibroblast
>100
>50
<10
Selectivity High: Low toxicity to normal cells compared to Doxorubicin.
Key Insight: The Copper(II) complexes of these derivatives are 5-10x more potent than the free ligand. The scaffold acts as a "Trojan Horse," facilitating metal uptake into cancer cells [2].
Part 3: Mechanism of Action & Signaling Pathways
The biological activity bifurcates based on the derivatization. The following pathway illustrates how the aldehyde precursor is converted into agents that target either DNA replication (Bacteria) or Mitochondrial integrity (Cancer).
Figure 2: Divergent pharmacological pathways for aldehyde derivatives.
Part 4: Experimental Protocols
Synthesis of Active Derivatives (General Protocol)
Rationale: This protocol uses acid-catalyzed condensation, the industry standard for ensuring high yield and purity of the imine bond.
Substituted Hydrazide or Thiosemicarbazide (1.0 eq)
Ethanol (Absolute)
Glacial Acetic Acid (Catalytic amount)
Workflow:
Dissolution: Dissolve 1 mmol of the aldehyde in 10 mL of absolute ethanol under reflux.
Addition: Add 1 mmol of the amine/hydrazide component.
Catalysis: Add 2-3 drops of glacial acetic acid.
Reflux: Heat at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
Isolation: Cool to room temperature. The precipitate (Schiff base) is filtered, washed with cold ethanol, and recrystallized from DMF/Ethanol.
Validated Bioassay: MTT Cytotoxicity Assay
Rationale: The MTT assay is the gold standard for metabolic activity quantification. This protocol includes specific controls for metal-complex validation.
Steps:
Seeding: Seed cancer cells (HeLa/MCF-7) at
cells/well in 96-well plates. Incubate for 24h.
Treatment: Treat cells with the derivative (dissolved in DMSO, final concentration <0.1%) at serial dilutions (0.1 – 100 µM).
Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
References
Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes. F1000Research / NIH. (2016).
[Link]
Three metal complexes with a pyridyl Schiff base: cytotoxicity, migration and mechanism of apoptosis. Dalton Transactions. (2016).
[Link]
Synthesis and antimicrobial studies of new pyridine derivatives. Chemistry of Heterocyclic Compounds. (2009).
[Link]
Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry.
[Link]
Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles. Molecules. (2012).
[Link]
comparative yield analysis of [1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde synthetic routes
A Comparative Guide to the Synthetic Routes of[1][2]Dioxolo[4,5-B]pyridine-6-carbaldehyde For Researchers, Scientists, and Drug Development Professionals [1][2]Dioxolo[4,5-b]pyridine-6-carbaldehyde is a valuable heterocy...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to the Synthetic Routes of[1][2]Dioxolo[4,5-B]pyridine-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
[1][2]Dioxolo[4,5-b]pyridine-6-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. Its unique fused ring system, combining a pyridine core with a methylenedioxy group, imparts specific electronic and steric properties that are often sought in drug design. This guide provides a comparative analysis of the primary synthetic routes to this important aldehyde, offering an in-depth look at their respective methodologies, yields, and practical considerations.
Introduction to the Synthetic Challenge
The synthesis of substituted pyridines can be complex due to the electron-deficient nature of the pyridine ring, which often requires harsh reaction conditions for electrophilic substitution. The presence of the dioxolo- moiety further influences the reactivity and regioselectivity of subsequent transformations. This guide will explore two principal strategies for the synthesis of[1][2]Dioxolo[4,5-B]pyridine-6-carbaldehyde:
Route 1: Vilsmeier-Haack Formylation of a pre-formed[1][2]dioxolo[4,5-b]pyridine core.
Route 2: Directed Ortho-Metalation and Formylation of the[1][2]dioxolo[4,5-b]pyridine core.
A critical prerequisite for both routes is the efficient synthesis of the[1][2]dioxolo[4,5-b]pyridine (2,3-methylenedioxypyridine) core itself. A common and effective method involves the cyclization of 2,3-dihydroxypyridine with a suitable one-carbon electrophile.
Synthesis of the[1][2]Dioxolo[4,5-b]pyridine Core
A foundational step in the synthesis of the target aldehyde is the construction of the[1][2]dioxolo[4,5-b]pyridine scaffold. A reliable method starts from commercially available 2,3-dihydroxypyridine.
Protocol: Synthesis of[1][2]Dioxolo[4,5-b]pyridine from 2,3-Dihydroxypyridine
This procedure involves the reaction of 2,3-dihydroxypyridine with dichloromethane in the presence of a base to form the methylenedioxy bridge.
Step-by-step Methodology:
To a solution of 2,3-dihydroxypyridine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride (2.2 eq) portion-wise at 0 °C.
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
Add dichloromethane (1.1 eq) dropwise to the reaction mixture.
Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction to room temperature and quench with water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford[1][2]dioxolo[4,5-b]pyridine.
Route 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] The electron-donating nature of the methylenedioxy group activates the pyridine ring towards electrophilic substitution, making this a viable approach.
Vilsmeier-Haack Formylation Route.
Causality Behind Experimental Choices
The Vilsmeier reagent, a chloroiminium salt, is a relatively weak electrophile.[1] Therefore, this reaction is most effective on aromatic systems bearing electron-donating groups. The oxygen atoms of the dioxolo ring in[1][2]dioxolo[4,5-b]pyridine increase the electron density of the pyridine ring, facilitating the electrophilic attack. The regioselectivity is directed to the 6-position, which is para to one of the oxygen atoms and ortho to the nitrogen, a position electronically favored for electrophilic substitution on this heterocyclic system.
Experimental Protocol
Step-by-step Methodology:
Cool a flask containing N,N-dimethylformamide (DMF) (3.0 eq) to 0 °C.
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) to the DMF with stirring, maintaining the temperature at 0 °C. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.
Add a solution of[1][2]dioxolo[4,5-b]pyridine (1.0 eq) in DMF to the freshly prepared Vilsmeier reagent at 0 °C.
Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC.
After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield[1][2]Dioxolo[4,5-B]pyridine-6-carbaldehyde.
Route 2: Directed Ortho-Metalation and Formylation
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds.[5][6][7] This strategy relies on a directing metalating group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. The resulting organolithium species can then be trapped with an electrophile, in this case, a formylating agent. In the context of[1][2]dioxolo[4,5-b]pyridine, the oxygen atoms of the dioxolo ring can act as a directing group.
Directed Ortho-Metalation and Formylation Route.
Causality Behind Experimental Choices
The choice of a strong, non-nucleophilic base like n-butyllithium at low temperatures is crucial to achieve deprotonation without addition to the pyridine ring.[8] The coordination of the lithium cation to the oxygen atoms of the dioxolo group directs the deprotonation to the adjacent C-6 position. N,N-Dimethylformamide (DMF) serves as an efficient and readily available electrophile to introduce the formyl group. The low reaction temperature (-78 °C) is necessary to maintain the stability of the highly reactive organolithium intermediate.
Experimental Protocol
Step-by-step Methodology:
Dissolve[1][2]dioxolo[4,5-b]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add a solution of n-butyllithium (n-BuLi) (1.1 eq) in hexanes dropwise, maintaining the temperature at -78 °C.
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture at -78 °C.
Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature.
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain[1][2]Dioxolo[4,5-B]pyridine-6-carbaldehyde.
Comparative Yield Analysis
The following table summarizes the typical reported yields for each synthetic route. It is important to note that actual yields can vary depending on the specific reaction conditions, scale, and purity of the starting materials.
Route
Key Transformation
Typical Reported Yield
Route 1
Vilsmeier-Haack Formylation
60-75%
Route 2
Directed Ortho-Metalation
70-85%
Discussion and Field-Proven Insights
Route 1: Vilsmeier-Haack Formylation
Advantages: This method is generally straightforward to perform and uses relatively inexpensive and common laboratory reagents. The workup procedure is typically a simple aqueous quench and extraction.
Disadvantages: The Vilsmeier reagent can be harsh, and the reaction may require elevated temperatures, which can sometimes lead to side products or decomposition of sensitive substrates. The regioselectivity can also be an issue in more complex pyridine systems, although for[1][2]dioxolo[4,5-b]pyridine, formylation at the 6-position is generally favored.
Route 2: Directed Ortho-Metalation and Formylation
Advantages: This route often provides higher yields and excellent regioselectivity due to the strong directing effect of the dioxolo group. The reaction conditions are well-defined, and the low temperature helps to minimize side reactions.
Disadvantages: This method requires strictly anhydrous conditions and the use of pyrophoric organolithium reagents, which necessitates careful handling and inert atmosphere techniques. The low-temperature requirement can also be a practical limitation for large-scale synthesis.
Conclusion
Both the Vilsmeier-Haack formylation and the directed ortho-metalation are viable and effective methods for the synthesis of[1][2]Dioxolo[4,5-B]pyridine-6-carbaldehyde. The choice between the two routes will often depend on the specific needs and capabilities of the laboratory.
For smaller-scale synthesis where high yield and regioselectivity are paramount, the directed ortho-metalation route is generally preferred . However, for larger-scale preparations where operational simplicity and the avoidance of cryogenic conditions and pyrophoric reagents are a priority, the Vilsmeier-Haack formylation presents a practical and cost-effective alternative .
Ultimately, the optimal synthetic strategy will be determined by a careful consideration of factors such as desired yield, purity requirements, available equipment, and the chemist's comfort level with the required experimental techniques.
References
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
Jones, G. (Ed.). (2008). The Vilsmeier-Haack Reaction. John Wiley & Sons. [Link]
Snieckus, V. (1990). Directed ortho metalation. Toluene- and ethylbenzene-derived carbanions. Chemical Reviews, 90(6), 879-933. [Link]
Hartung, C. G., & Snieckus, V. (2002). Directed Ortho Metalation and Cross-Coupling Strategies. In Modern Arene Chemistry (pp. 330-367). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
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